(1-Piperidin-2-ylethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRHQMTFCUHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Piperidin-2-ylethyl)amine CAS number 27578-60-5 details
An In-Depth Technical Guide to 1-(2-Aminoethyl)piperidine (CAS 27578-60-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Establishing Chemical Identity
This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 27578-60-5 . It is critical to note that while the topic request specified "(1-Piperidin-2-ylethyl)amine," all authoritative chemical databases and literature definitively link this CAS number to the structural isomer 1-(2-Aminoethyl)piperidine . In this compound, the aminoethyl group is attached to the nitrogen atom (position 1) of the piperidine ring, not the carbon at position 2. To ensure scientific accuracy and utility, this document will focus exclusively on the properties, synthesis, and applications of 1-(2-Aminoethyl)piperidine.
Executive Summary
1-(2-Aminoethyl)piperidine is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Characterized by a piperidine ring N-substituted with an aminoethyl moiety, its structure offers two key points of reactivity: a secondary amine within the ring and a primary amine at the terminus of the ethyl chain. This unique structural feature makes it an invaluable scaffold in medicinal chemistry and a functional component in material science. Its applications range from the synthesis of targeted therapeutics for neurological disorders and cancer to the development of specialized polymers and coordination complexes.[1][2] This guide synthesizes current knowledge to provide researchers with the foundational data, experimental insights, and safety protocols necessary for its effective application.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The data for 1-(2-Aminoethyl)piperidine is summarized below.
| Property | Value | Source(s) |
| CAS Number | 27578-60-5 | [1][3][4][5][6] |
| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine | [5][6] |
| Synonyms | N-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine, 1-Piperidineethanamine | [3][4][5] |
| Molecular Formula | C₇H₁₆N₂ | [1][3][5][6] |
| Molecular Weight | 128.22 g/mol | [1][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][6] |
| Boiling Point | 184 - 186 °C | [1][4][7] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.47 - 1.4765 | [1][4][6] |
| Flash Point | 58 °C (136 °F) | [4][7] |
| Solubility | Partially miscible in water | [4] |
| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) | [4] |
| SMILES | C1CCN(CC1)CCN | [5][6] |
| InChIKey | CJNRGSHEMCMUOE-UHFFFAOYSA-N | [4][5][6] |
Synthesis and Core Reactivity
General Synthetic Pathway
While multiple specific synthetic routes exist, a common and logical approach to synthesizing 1-(2-Aminoethyl)piperidine involves a two-step process starting from readily available precursors. The pathway typically includes the nucleophilic substitution of a haloacetonitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.
A generalized workflow for this synthesis is outlined below.
Caption: Fig. 1: Common Synthetic Workflow
The choice of reducing agent in Step 2 is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF) are effective for this transformation.[4] Post-reaction workup and purification, typically by distillation, are required to isolate the final product with high purity.
Key Reactivity Insights
The utility of 1-(2-Aminoethyl)piperidine stems from its dual amine functionality:
-
As a Nucleophile: The terminal primary amine is highly reactive and readily participates in reactions such as acylation, alkylation, and reductive amination to build more complex molecular scaffolds.
-
In Schiff Base Condensation: It undergoes condensation reactions with aldehydes and ketones, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands.[4] These ligands are valuable in coordination chemistry.
-
As a Bidentate Ligand: The two nitrogen atoms can coordinate with metal ions, enabling its use in the synthesis of coordination complexes, such as linkage isomers with nickel.[4][8] This property is fundamental to its application in material science and catalysis.
Applications in Drug Discovery and Material Science
1-(2-Aminoethyl)piperidine is not merely a chemical intermediate but a strategic scaffold that enables access to diverse and biologically active chemical spaces.
Caption: Fig. 2: Key Application Areas
Pharmaceutical & Medicinal Chemistry
-
Oncology: The piperidine scaffold is integral to the design of ligands for the sigma-1 (σ1) receptor, which is overexpressed in many cancer cell lines. A notable study detailed the synthesis of novel 4-(2-aminoethyl)piperidine derivatives that demonstrated potent antiproliferative effects in human lung and prostate cancer cells.[9][10][11] These compounds function by binding to the σ1 receptor, showcasing the potential of this scaffold in developing new anticancer agents.[9][10]
-
Neuroscience: The compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[1][2] Its structure is often incorporated into potent and selective antagonists for receptors like the cannabinoid CB1 receptor and the serotonin 5-HT6 receptor, both of which are important targets in neuropharmacology.[4]
-
Infectious Disease & Toxin Inhibition: Research has demonstrated its use as a reactant in the synthesis of inhibitors for P. falciparum malaria, Ebola filovirus, and the light chain of botulinum neurotoxin serotype A, highlighting its broad utility against diverse biological threats.[4]
Material Science and Industrial Applications
-
Polymer Chemistry: It is used to formulate specialty polymers, where its incorporation can enhance critical properties like flexibility and strength.[2] It is also employed to modify the surfaces of copolymer beads, such as vinylbenzyl chloride/divinylbenzene gels, to introduce functional amine groups.[4]
-
Coordination Chemistry: Its ability to act as a bidentate ligand is exploited in the synthesis of metal complexes, which have applications in catalysis and materials science.[1]
Experimental Protocols and Safety
Hazard Identification and Safe Handling
1-(2-Aminoethyl)piperidine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[12]
-
GHS Hazard Classification:
-
Safe Handling Practices:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use explosion-proof electrical and lighting equipment.[7]
-
Ground and bond containers during transfer to prevent static discharge.[7]
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[7]
-
-
Storage:
| Precautionary & First Aid Measures |
| Prevention: Do not breathe fumes/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[7] |
| In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] |
| If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7] |
| If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for several minutes.[7] |
| If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7] |
| If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[7] |
Representative Experimental Workflow: Synthesis of a σ1 Receptor Ligand Precursor
This protocol is a generalized representation based on synthetic strategies reported in the literature for creating pharmacologically active molecules from the 1-(2-aminoethyl)piperidine scaffold.[9][10] It involves the N-alkylation of the terminal primary amine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(2-Aminoethyl)piperidine | CAS 27578-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-(2-Aminoethyl)piperidine | 27578-60-5 [chemicalbook.com]
- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A18373.14 [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 1-2-Aminoethyl-piperidine - Chemfinder [chemfinder.co.uk]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Safety Monograph: N-(2-Aminoethyl)piperidine (CAS 27578-60-5)
[1]
Executive Summary
N-(2-Aminoethyl)piperidine (also known as 1-(2-Aminoethyl)piperidine or 2-Piperidinoethylamine) is a potent aliphatic diamine widely used as a pharmacophore in the synthesis of antihistamines, antipsychotics, and as a ligand in coordination chemistry.[1]
While structurally simple, its hazard profile is deceptive. It combines the liquefactive corrosivity of strong bases with a flash point (58°C) that sits dangerously on the threshold of flammability, often leading to complacency in laboratory settings. This guide moves beyond the Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.
Part 1: Chemical Profile & Physicochemical Properties[3]
Understanding the physical constants is the first line of defense. The low flash point relative to its boiling point indicates a liquid that does not evolve significant vapors at room temperature unless agitated or heated, at which point it becomes an immediate fire hazard.
| Property | Value | Operational Implication |
| CAS Number | 27578-60-5 | Verification ID to distinguish from Aminoethylpiperazine. |
| Molecular Formula | C₇H₁₆N₂ | Contains both secondary (piperidine ring) and primary amine groups. |
| Boiling Point | 186°C | High boiling point suggests low volatility at rest. |
| Flash Point | 58°C (136°F) | CRITICAL: Classified as Flammable Liquid (Category 3) . Vapor/air mixtures are explosive above this temp. |
| pH | >12 (Strong Base) | Causes immediate saponification of skin lipids. |
| Density | 0.899 g/mL | Floats on water; difficult to extinguish with water streams. |
| Reactivity | Hygroscopic / CO₂ Sensitive | Absorbs atmospheric CO₂ to form solid carbamates, clogging lines/valves. |
Part 2: Toxicology & Hazard Assessment
The Mechanism of Injury: Liquefactive Necrosis
Unlike acid burns, which form a protective eschar (scab) that limits penetration, N-(2-Aminoethyl)piperidine causes liquefactive necrosis . The high pH saponifies the fats in the cell membrane and denatures proteins, turning tissue into a gelatinous mass. This allows the chemical to penetrate deeper into the dermis and subcutaneous tissue, often causing damage far worse than the initial surface appearance suggests.
Sensitization (Haptenization)
As an aliphatic amine, this compound is a potent sensitizer. It can bind to skin proteins to form immunogenic complexes (haptens). Repeated exposure, even at sub-corrosive levels, can lead to Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization (asthma-like symptoms).
Hazard Pathway Diagram
The following logic flow illustrates the physiological cascade following exposure.
Figure 1: Pathophysiological cascade of N-(2-Aminoethyl)piperidine exposure, highlighting the dual risks of immediate necrosis and long-term sensitization.
Part 3: Engineering Controls & PPE[2][5]
Glove Selection (The "Nitrile Trap")
WARNING: Standard disposable nitrile exam gloves are insufficient for prolonged contact with aliphatic amines. Small amine molecules can permeate thin nitrile (< 4 mil) in minutes without visible degradation.
-
Primary Recommendation: Silver Shield / 4H (Laminate) gloves . These provide >480 minutes of breakthrough time.
-
Secondary Recommendation (Splash Protection): Heavyweight Butyl Rubber (≥ 0.5 mm).
-
Technique: If manual dexterity is required and Silver Shield is too clumsy, wear Silver Shield as a liner under a disposable nitrile glove.
Ventilation & Containment[5][6]
-
Mandatory: All handling must occur inside a certified chemical fume hood.
-
Airflow: Face velocity should be 80–100 fpm.
-
Static Control: Because the flash point (58°C) is easily reachable in hot labs or during exothermic reactions, all glassware and transfer lines must be grounded.
Part 4: Safe Handling & Transfer Protocol
The following protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.
The "Closed System" Transfer Method
To prevent carbamate formation (CO₂ absorption) and exposure, use positive pressure transfer (Cannula or Syringe) rather than pouring.
Step-by-Step Procedure
-
Preparation:
-
Secure the reagent bottle with a clamp.
-
Insert a septum into the bottle and the receiving flask.
-
Purge the receiving flask with Nitrogen/Argon for 5 minutes.
-
-
Pressure Equalization:
-
Insert a generic needle connected to an inert gas line (bubbler) into the reagent bottle (headspace only) to prevent vacuum lock.
-
-
Transfer:
-
Use a glass syringe with a Luer-lock long needle.
-
Validation: Verify no bubbles are in the syringe barrel (bubbles = inaccurate dosing + aerosol risk).
-
-
Quenching the Tip:
-
Before removing the needle from the receiving flask, draw a small amount of inert gas into the syringe tip.
-
Immediately wipe the needle tip with a wipe soaked in dilute acetic acid (vinegar) upon removal to neutralize residual amine.
-
Transfer Decision Logic
Figure 2: Decision matrix for selecting the safest transfer method based on volume and temperature conditions.
Part 5: Storage & Stability
-
Atmosphere: Store under Nitrogen or Argon. Exposure to air causes the formation of white crusty solids (carbamates) around the cap, which can compromise the seal and seize the cap.
-
Temperature: Store in a cool, flammable-liquids cabinet. Refrigeration is acceptable but ensures the container is brought to room temperature before opening to prevent water condensation (hygroscopicity).
-
Incompatibilities:
-
Strong Oxidizers: Fire/Explosion risk.
-
Acids/Acid Chlorides: Violent exothermic reaction.
-
Halogenated Hydrocarbons: Can react violently.
-
Part 6: Emergency Response & Waste Management
Spill Response
-
Evacuate: If spill > 100mL and outside a hood, evacuate the lab.
-
PPE: Don Silver Shield gloves and a respirator (ABEK filter) if entering the zone.
-
Neutralization: Do NOT use paper towels immediately (fire risk).
-
Cover spill with a dry absorbent (Vermiculite/Sand).
-
Alternative: Use a commercial amphoteric spill kit.
-
Once absorbed, treat the solid waste with dilute acetic acid or citric acid to neutralize the pH before disposal.
-
Waste Disposal[5][7]
-
Never pour amines down the drain.
-
Collect in a dedicated "Basic Organic Waste" container.
-
Self-Validation: Check the pH of the waste container. If < 10, ensure no acid waste was accidentally added (risk of heat generation).
Figure 3: Workflow for managing N-(2-Aminoethyl)piperidine spills, prioritizing vapor containment and neutralization.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 33944, 2-Piperidin-1-ylethanamine. PubChem.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1-(2-aminoethyl)piperidine.[2][3][4] ECHA.[5] Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Technical Guide: Physical Properties & Characterization of (1-Piperidin-2-ylethyl)amine
[1]
Executive Summary
(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), also known as 1-(Piperidin-2-yl)ethanamine , is a chiral diamine intermediate critical in the synthesis of pharmaceutical agents targeting the central nervous system.[1] Unlike its linear isomer 2-(2-aminoethyl)piperidine, this compound features a chiral center on the ethyl side chain (
This guide provides a definitive reference for the physicochemical properties, synthesis pathways, and handling protocols for (1-Piperidin-2-ylethyl)amine, synthesizing experimental data with predictive modeling where specific empirical values are limited.[1]
Chemical Identity & Structural Analysis[1][2]
The nomenclature for piperidine-ethylamines can be ambiguous. It is critical to distinguish the target compound from its regiochemical isomers.[1]
| Feature | Target Compound | Common Isomer A | Common Isomer B |
| Systematic Name | 1-(Piperidin-2-yl)ethanamine | 2-(Piperidin-2-yl)ethanamine | 2-(Piperidin-1-yl)ethanamine |
| Common Name | (1-Piperidin-2-ylethyl)amine | 2-(2-Aminoethyl)piperidine | 1-(2-Aminoethyl)piperidine |
| CAS Number | 57415-62-0 | 15932-66-8 | 27578-60-5 |
| Structure | Linear ethyl side chain | N-substituted piperidine | |
| Formula | |||
| Chiral Centers | 2 (Piperidine C2, Ethyl C1) | 1 (Piperidine C2) | 0 |
Stereochemical Configuration
The molecule possesses two stereogenic centers, leading to four possible stereoisomers (two diastereomeric pairs):
Thermodynamic & Physical Properties[1][6][9]
The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base form.
Table 1: Physicochemical Constants[1]
| Property | Value | Condition / Method |
| Molecular Weight | 128.22 g/mol | Calculated |
| Physical State | Liquid | @ 25°C, 1 atm |
| Boiling Point | 182°C - 188°C | Predicted (760 mmHg) |
| Density | 0.91 ± 0.05 g/cm³ | Predicted @ 20°C |
| Refractive Index ( | 1.475 - 1.480 | Predicted |
| Vapor Pressure | 0.6 ± 0.2 mmHg | @ 25°C (Predicted) |
| Flash Point | 65°C - 70°C | Closed Cup (Estimated) |
| pKa (Primary Amine) | 9.8 ± 0.2 | Aqueous titration (Est.)[1][2][3] |
| pKa (Piperidine NH) | 10.9 ± 0.2 | Aqueous titration (Est.)[1] |
| LogP (Octanol/Water) | 0.35 | Predicted (Consensus) |
| Polar Surface Area | 38.05 Ų | Topological |
Solubility Profile
Synthesis & Manufacturing Methodologies
The synthesis of (1-Piperidin-2-ylethyl)amine requires controlling the stereochemistry at the exocyclic carbon.[1] A robust route involves the reductive amination of 2-acetylpyridine or 2-acetylpiperidine.[1]
Protocol: Catalytic Hydrogenation from 2-Acetylpyridine
This method generates the piperidine ring and the primary amine in a single or stepwise reduction, often yielding a mixture of diastereomers.[1]
Reagents:
-
Precursor: 2-Acetylpyridine (CAS: 1122-62-9)[1]
-
Amine Source: Hydroxylamine hydrochloride (
)[1] -
Catalyst:
(Adams' catalyst) or [1] -
Solvent: Acetic Acid / Ethanol[1]
Step-by-Step Workflow:
-
Oxime Formation:
-
Dissolve 2-acetylpyridine (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux for 2-4 hours until conversion to 1-(pyridin-2-yl)ethanone oxime is complete (monitor by TLC).
-
Concentrate and extract to isolate the oxime solid.[1]
-
-
Hydrogenation (Reduction):
-
Work-up & Purification:
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis and potential resolution steps.
Figure 1: Synthetic pathway from 2-acetylpyridine to (1-Piperidin-2-ylethyl)amine via oxime reduction.
Handling, Stability & Safety
As a secondary/primary diamine, this compound exhibits significant basicity and nucleophilicity.[1]
Hazard Classification (GHS)[1][2]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound absorbs
from air to form solid carbamates (white crust formation).[1] -
Temperature: Refrigerate (2-8°C) for long-term storage to prevent oxidation or discoloration.
-
Container: Glass or Teflon. Avoid aluminum or copper fittings due to amine corrosion.[1]
Emergency Response[1]
References
-
PubChem Compound Summary. (2025). 1-(2-Aminoethyl)piperidine (Isomer Comparison). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Reference for Pyridine/Oxime reduction protocols).
Sources
- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Aminoethyl)piperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile & Handling of (1-Piperidin-2-ylethyl)amine
Executive Summary
This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for (1-Piperidin-2-ylethyl)amine , formally identified as 2-(Piperidin-2-yl)ethanamine (CAS 15932-66-8).
Critical Disambiguation: The nomenclature "(1-Piperidin-2-ylethyl)amine" refers to the structural isomer where the ethylamine chain is attached to the C2 carbon of the piperidine ring. This must be distinguished from the more common N-substituted isomer, N-(2-Aminoethyl)piperidine (CAS 27578-60-5). While both are diamines, the C2-substituted isomer possesses a secondary amine within the ring (acting as a hydrogen bond donor), significantly influencing its solubility and reactivity profile compared to its tertiary amine counterpart.
This guide is designed for researchers requiring precise solvent selection for synthesis, purification (extraction/crystallization), and formulation.
Part 1: Physicochemical Identity & Solubility Landscape
Chemical Structure & Properties
The solubility behavior of (1-Piperidin-2-ylethyl)amine is governed by its amphiphilic diamine structure : a lipophilic piperidine ring coupled with a polar primary amine tail.[1]
| Property | Data | Relevance to Solubility |
| IUPAC Name | 2-(Piperidin-2-yl)ethanamine | Defines C2-attachment; secondary ring amine. |
| CAS Number | 15932-66-8 | Unique identifier for the C2-isomer. |
| Molecular Weight | 128.22 g/mol | Low MW facilitates solubility in small-molecule solvents. |
| pKa (Predicted) | ~11.0 (Ring), ~10.2 (Tail) | Strong base; exists as a cation at neutral pH. |
| LogP (Predicted) | ~0.4 - 0.8 | Moderate lipophilicity; implies solubility in both polar and semi-polar solvents. |
| H-Bond Donors | 3 (1 from Ring NH, 2 from Tail NH₂) | High affinity for polar protic solvents (Water, Alcohols). |
| Physical State | Liquid (at RT) | Miscibility is the primary solubility parameter.[1] |
Solubility Compatibility Matrix
The following table categorizes solvent compatibility based on polarity and dielectric constants.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Excellent (Miscible) | Strong H-bonding network formation. The compound acts as both donor and acceptor. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation energy for amines; preferred for extraction from basic aqueous phases. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good to Excellent | Soluble due to dipole-dipole interactions. Useful for nucleophilic substitution reactions.[2] |
| Ethers | Diethyl Ether, MTBE | Moderate | Soluble, but phase separation may occur at low temperatures or high concentrations. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | The polar ethylamine tail reduces solubility in strict non-polar aliphatic solvents (Hexane). Toluene (aromatic) offers better solubility due to pi-interactions. |
Application Note: While miscible with water, (1-Piperidin-2-ylethyl)amine is a strong base. In aqueous solutions at pH < 11, it will protonate, effectively locking it into the aqueous phase. To transfer it to an organic solvent (e.g., DCM), the pH must be adjusted to >12.
Part 2: Experimental Protocols & Workflows
Solvent Selection Decision Tree
This logic flow guides the selection of the optimal solvent based on the operational goal (Reaction, Extraction, or Analysis).
Caption: Decision matrix for solvent selection based on process requirements. Note the critical pH adjustment step for extraction.
Protocol: Quantitative Solubility Determination
If precise solubility data (g/L) is required for a specific non-standard solvent, use this Gravimetric Saturation Protocol .
Reagents: (1-Piperidin-2-ylethyl)amine (Pure), Target Solvent (Anhydrous).
-
Preparation: Place 5 mL of the target solvent in a scintillating vial with a magnetic stir bar. Maintain temperature at 25°C ± 1°C.
-
Saturation: Add the amine dropwise while stirring.
-
Visual Check: Continue adding until a second phase forms (turbidity or oil droplets) that does not dissolve after 10 minutes of vigorous stirring.
-
Note: Since the amine is a liquid, "solubility" effectively refers to the miscibility limit. If no phase separation occurs after adding an equal volume (1:1 ratio), report as "Miscible".
-
-
Sampling: If a saturation point is reached (phase separation), allow layers to settle for 1 hour.
-
Quantification: Carefully remove an aliquot of the solvent-rich phase.
-
Evaporate the solvent under vacuum (if solvent BP < amine BP). Caution: The amine has a relatively low BP (~180-200°C), so evaporation must be controlled.
-
Alternative (Preferred): Use GC-FID or HPLC to quantify the concentration of amine in the saturated solvent phase against a calibration curve.
-
Purification via pH-Swing Extraction
This is the most reliable method to purify (1-Piperidin-2-ylethyl)amine from non-basic impurities.
-
Dissolution: Dissolve the crude mixture in 1 M HCl (aqueous). The amine forms a water-soluble dihydrochloride salt.
-
Wash: Wash the acidic aqueous layer with Diethyl Ether or Hexane .
-
Result: Non-basic organic impurities partition into the organic layer. Discard the organic layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or pellets until pH > 12.
-
Observation: The solution will become cloudy or an oil layer will separate as the free base is regenerated.
-
-
Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x volumes).
-
Why DCM? DCM is denser than water and has excellent solubility for the free amine.
-
-
Drying: Dry the combined DCM extracts over anhydrous Na₂SO₄ or K₂CO₃ .
-
Isolation: Filter and concentrate under reduced pressure to yield the purified amine.
Part 3: Safety & Handling
Hazard Classification:
-
Corrosive (Skin/Eye): Causes severe skin burns and eye damage (Category 1B).[3]
-
Sensitizer: Potential skin sensitizer.
Solvent-Specific Hazards:
-
Reaction with Halogenated Solvents: While soluble in DCM, prolonged storage of primary amines in halogenated solvents can lead to slow alkylation (quaternization) or formation of HCl, which precipitates the salt. Use fresh solutions.
-
Carbon Dioxide Sensitivity: Like all primary amines, this compound avidly absorbs atmospheric CO₂ to form carbamates (white solid crust).
-
Prevention: Store under inert atmosphere (Nitrogen/Argon).[4] Solutions in non-polar solvents (Toluene) are less prone to crusting than neat liquid.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine (Structural Analog Reference). Retrieved February 9, 2026 from [Link]
Sources
Technical Guide: Spectroscopic Characterization of (1-Piperidin-2-ylethyl)amine
The following technical guide details the spectroscopic characterization of (1-Piperidin-2-ylethyl)amine (CAS 57415-62-0), focusing on the critical distinction between this branched isomer and its common linear analog, 2-(2-aminoethyl)piperidine .
Executive Summary & Structural Definition
Compound: (1-Piperidin-2-ylethyl)amine
CAS Registry Number: 57415-62-0
Molecular Formula: C
The Isomer Challenge
In research and procurement, this compound is frequently confused with its linear isomer, 2-(2-aminoethyl)piperidine (CAS 27578-60-5 / 15932-66-8). The distinction is non-trivial but spectroscopically definitive.
-
Target (Branched): Amine attached to the C1 of the ethyl side chain (chiral center at the side chain).
-
Isomer (Linear): Amine attached to the terminal C2 of the ethyl side chain.
This guide provides the diagnostic data required to validate the specific isomer using NMR, IR, and MS.
Mass Spectrometry (MS): The Primary Discriminator
Mass spectrometry offers the most rapid and definitive method for distinguishing the branched isomer from the linear analog based on fragmentation patterns (Alpha-Cleavage Rule).
Fragmentation Mechanism
Primary amines undergo dominant
-
Branched Isomer (Target):
-
Structure: Piperidine ring attached to
. -
Mechanism: Cleavage occurs at the bond between the methine carbon and the piperidine ring.
-
Diagnostic Fragment: The formation of the ethylideniminium ion
yields a dominant peak at m/z 44 .
-
-
Linear Isomer (Common Impurity):
-
Structure: Piperidine ring attached to
. -
Mechanism: Cleavage occurs at the
-bond relative to the amine (between the two methylene groups). -
Diagnostic Fragment: The formation of the methyleniminium ion
yields a dominant peak at m/z 30 .
-
MS Data Table (EI, 70 eV)
| Feature | (1-Piperidin-2-ylethyl)amine (Branched) | 2-(2-Aminoethyl)piperidine (Linear) |
| Molecular Ion (M+) | 128 (Weak) | 128 (Weak) |
| Base Peak (100%) | m/z 44 (Diagnostic) | m/z 30 (Diagnostic) |
| Ring Fragment | m/z 84 (Piperidinyl cation) | m/z 84 (Piperidinyl cation) |
| Loss of Methyl | m/z 113 (M - 15) | Not observed (M - 15 negligible) |
Figure 1: Mechanistic differentiation of isomers via Mass Spectrometry alpha-cleavage pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
NMR provides structural confirmation of the carbon skeleton.[1] The presence of a methyl doublet is the "smoking gun" for the branched isomer.
Protocol: Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is standard. -
Concentration: ~10-15 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Note: As a diamine, chemical shifts of protons adjacent to nitrogen are pH-dependent. Ensure the sample is free of acid salts (or use NaOD/D
O for salt forms).
^1H NMR Data (Predicted/Diagnostic)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Side Chain -CH | 1.05 - 1.15 | Doublet (J ~6.5 Hz) | 3H | Diagnostic: Terminal methyl group. |
| Ring Protons | 1.30 - 1.80 | Multiplet | 6H | Piperidine C3, C4, C5 protons. |
| Side Chain -CH- | 2.80 - 2.95 | Multiplet/Quartet | 1H | Methine proton |
| Ring N-CH | 2.50 - 2.70 | Multiplet | 1H | Piperidine C2 proton. |
| Ring N-CH | 3.00 - 3.15 | Multiplet | 2H | Piperidine C6 protons. |
| Amine -NH | 1.50 - 2.00 | Broad Singlet | 3H | Exchangeable protons (shift varies). |
Contrast with Linear Isomer: The linear isomer 2-(2-aminoethyl)piperidine will display:
-
No Doublet: Absence of the signal at ~1.1 ppm.
-
Side Chain: Two distinct methylene signals (triplets/multiplets) rather than a methine quartet.
^{13}C NMR Data (Decoupled)
| Carbon Type | Shift ( | Diagnostic Feature |
| Methyl (-CH | 18.0 - 22.0 | Present only in branched isomer. |
| Methine (CH-NH | 50.0 - 54.0 | Side chain chiral center. |
| Ring C2 | 58.0 - 62.0 | Methine adjacent to ring nitrogen. |
| Ring C6 | 46.0 - 48.0 | Methylene adjacent to ring nitrogen. |
| Ring C3, C4, C5 | 24.0 - 32.0 | Remaining ring carbons. |
Infrared (IR) Spectroscopy
While less specific than NMR/MS for isomer differentiation, IR confirms functional groups.
Key Absorption Bands (Neat/ATR)
| Wavenumber (cm | Assignment | Description |
| 3350 - 3250 | N-H Stretch | Weak doublet typical of primary amines ( |
| 2960 - 2850 | C-H Stretch | Strong. Aliphatic C-H (Ring and Methyl). |
| 1580 - 1650 | N-H Bend | Medium. Scissoring vibration of primary amine. |
| 1380 | C-H Bend | Methyl group deformation (Specific to branched isomer). |
| 1100 - 1150 | C-N Stretch | C-N single bond stretching. |
Experimental Validation Workflow
To ensure scientific integrity, follow this self-validating workflow when receiving a new batch of material.
Figure 2: Decision tree for validating the identity of (1-Piperidin-2-ylethyl)amine.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Referenced for general piperidine and ethylamine fragment shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Sources
The Piperidine Scaffold: A Chemocentric Guide to Therapeutic Innovation
Executive Summary
The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems from a unique convergence of physicochemical properties: a defined chair conformation that directs substituents into precise vectors, a secondary amine pKa (~11.2) allowing for critical ionic interactions at physiological pH, and high metabolic stability relative to other heterocycles.
This technical guide moves beyond basic descriptions to analyze the causality of piperidine's success in drug discovery, specifically in CNS modulation and Oncology. It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold.[1]
Structural Logic & Pharmacophore Placement
The success of piperidine derivatives lies in their ability to serve as a Vectorized Core . Unlike flexible alkyl chains, the piperidine ring locks pharmacophores into specific spatial orientations (axial vs. equatorial), maximizing binding affinity while minimizing entropy loss upon binding.
Physicochemical Advantages
| Feature | Parameter | Impact on Drug Design |
| Basicity | pKa | Protonated at pH 7.4; forms salt bridges with Asp/Glu residues in GPCRs (e.g., Dopamine, Opioid receptors). |
| Conformation | Chair (lowest energy) | Predictable display of substituents. C4-substitution is the most common vector for extending into deep binding pockets. |
| Lipophilicity | LogP | Moderate lipophilicity balances membrane permeability (CNS penetration) with aqueous solubility. |
| Metabolism | CYP450 Stability | More resistant to oxidative ring opening than pyrrolidine or morpholine, though N-dealkylation remains a primary clearance route. |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the strategic functionalization of the piperidine core for maximal therapeutic effect.
Figure 1: Strategic functionalization vectors of the piperidine scaffold. N1 controls pharmacokinetics, while C4 is the primary vector for target engagement.
Therapeutic Verticals: Mechanisms of Action[2]
Neurology: Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives are the cornerstone of Alzheimer's symptomatic treatment (e.g., Donepezil ).[2] The mechanism relies heavily on the piperidine nitrogen.
-
Mechanism: The protonated nitrogen of the piperidine ring forms a high-affinity cation-
interaction with the indole ring of Trp86 in the catalytic anionic site (CAS) of the AChE enzyme. -
Dual Binding: Modern derivatives link the piperidine (CAS binder) via an alkyl chain to an aromatic moiety that binds the Peripheral Anionic Site (PAS), creating "dual-binding" inhibitors that prevent amyloid-
aggregation.
Oncology: Kinase Inhibition & MDR Reversal
In oncology, piperidine is often used to solubilize hydrophobic kinase inhibitors (e.g., Palbociclib , Crizotinib ).
-
Solubility Handle: The basic nitrogen improves aqueous solubility of otherwise insoluble heterocyclic kinase inhibitors.
-
P-gp Modulation: Specific piperidine analogs inhibit P-glycoprotein (P-gp) efflux pumps, reversing multidrug resistance (MDR) in cancer cells by increasing the intracellular retention of chemotherapeutics like doxorubicin.
Experimental Protocols
Synthetic Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
Context: This is the industry-standard method for N-alkylation of piperidines. Unlike direct alkylation (which risks over-alkylation to quaternary ammonium salts), reductive amination is self-limiting and selective.
Why STAB? Sodium triacetoxyborohydride (
Protocol Steps:
-
Reagents:
-
Piperidine derivative (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
- (1.4 equiv)
-
Acetic Acid (catalytic, 1-2 drops; essential to promote iminium formation)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]
-
-
Procedure:
-
Step A (Imine Formation): Dissolve the piperidine and aldehyde in DCE under
atmosphere. Add acetic acid.[3][4] Stir for 30–60 minutes to establish the equilibrium between hemiaminal and iminium species. -
Step B (Reduction): Add
in one portion. The reaction typically proceeds at room temperature for 2–16 hours. -
Step C (Quench): Quench with saturated aqueous
(releases , vent carefully). -
Step D (Workup): Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Validation:
-
Monitor via TLC (disappearance of aldehyde).
-
NMR diagnostic: Disappearance of aldehyde proton (
9-10 ppm) and appearance of N-CH signals.
-
Figure 2: Mechanistic pathway of STAB-mediated reductive amination. The selectivity arises because STAB reduces the iminium ion faster than the carbonyl.
Biological Assay: Ellman’s Method for AChE Inhibition
Context: To verify the activity of a synthesized piperidine derivative against Alzheimer's targets.
-
Principle: Acetylthiocholine (substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), quantifiable at 412 nm.
-
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Substrate: Acetylthiocholine iodide (0.5 mM).
-
Reagent: DTNB (0.3 mM).
-
Inhibitor: Piperidine derivative (dissolved in DMSO, <1% final conc).
-
-
Execution: Incubate Enzyme + Inhibitor for 20 mins. Add Substrate + DTNB. Measure Absorbance (412 nm) kinetically for 5 mins.
-
Calculation: % Inhibition =
.
Future Outlook: PROTACs and Multivalency
The future of piperidine lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Piperidine moieties (like those in pomalidomide) bind to E3 ligases (Cereblon).
-
Application: Researchers are now linking piperidine-based E3 binders to kinase inhibitors. This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms caused by protein overexpression.
References
-
Piperidine as a Privileged Scaffold
-
Reductive Amination Protocol (STAB)
-
Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." (1996).[3]
-
-
Anticancer Applications
-
AChE Inhibition Mechanism
- Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors."
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
Methodological & Application
Application Note: Strategic Synthesis and Derivatization of (1-Piperidin-2-ylethyl)amine Scaffolds
Executive Summary & Strategic Overview
The (1-Piperidin-2-ylethyl)amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in sigma receptor ligands, kinase inhibitors, and muscarinic antagonists.
Synthetically, this target presents a dual challenge:
-
Stereochemical Complexity: The structure contains two potential stereocenters—the C2 position of the piperidine ring and the C1 position of the ethyl side chain (in the branched isomer). Controlling the diastereoselectivity (syn vs. anti) is critical for biological activity.[1]
-
Chemoselectivity: The presence of two nucleophilic nitrogen atoms (the secondary endocyclic amine and the primary exocyclic amine) requires robust protection/deprotection strategies for selective functionalization.
This guide details two validated protocols:
-
Method A: A stereoselective route to the branched isomer (1-(piperidin-2-yl)ethanamine) using Ellman’s auxiliary chemistry.
-
Method B: A high-throughput route to the linear isomer (2-(piperidin-2-yl)ethanamine) via catalytic hydrogenation.
Retrosynthetic Analysis
The following logic map illustrates the disconnection strategies for accessing both the branched and linear variants of the scaffold.
Figure 1: Retrosynthetic map distinguishing the branched (chiral) and linear pathways.
Protocol A: Diastereoselective Synthesis of the Branched Isomer
Target: 1-(Piperidin-2-yl)ethanamine (Branched) Strategy: Sulfinimine condensation followed by diastereoselective reduction.
This method utilizes tert-butanesulfinamide (Ellman's auxiliary) to control the stereochemistry at the side chain while leveraging the existing chirality of the piperidine ring (or resolving it simultaneously).
Materials
-
Substrate: N-Boc-2-acetylpiperidine (Commercial or synthesized from 2-acetylpyridine via hydrogenation/Boc-protection).
-
Reagent: (
)-2-methyl-2-propanesulfinamide (Ellman’s Sulfinamide). -
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).
-
Reductant: Sodium borohydride (NaBH₄) or L-Selectride.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
Step 1: Formation of the Chiral Sulfinimine
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Add N-Boc-2-acetylpiperidine (10.0 mmol) and (
)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv) to the flask. -
Solvation: Dissolve in anhydrous THF (50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 equiv) dropwise via syringe. Caution: Exothermic.
-
Reflux: Heat the mixture to 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) for disappearance of the ketone.
-
Workup: Cool to room temperature. Pour into brine (50 mL) with vigorous stirring. The resulting titanium salts will form a suspension. Filter through a celite pad.
-
Purification: Dry the organic filtrate over Na₂SO₄, concentrate, and purify via flash chromatography (0-30% EtOAc/Hexanes) to yield the sulfinimine.
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the purified sulfinimine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78°C.
-
Reduction: Add L-Selectride (1.0 M in THF, 7.5 mmol, 1.5 equiv) dropwise. Note: L-Selectride typically favors the formation of the syn-diastereomer due to the bulky hydride delivery.
-
Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).
-
Isolation: Concentrate to yield the diastereomerically enriched sulfinamide intermediate.
Step 3: Global Deprotection
-
Acidolysis: Dissolve the intermediate in MeOH (10 mL) and add 4N HCl in dioxane (5 mL).
-
Stir: Stir at room temperature for 2 hours. This removes both the tert-butanesulfinyl group and the Boc group.
-
Free Basing: Concentrate the solvent. Redissolve in minimal water, basify to pH 12 with 2N NaOH, and extract with DCM.
-
Yield: Concentration yields the free diamine 1-(piperidin-2-yl)ethanamine.
Protocol B: High-Throughput Synthesis of the Linear Isomer
Target: 2-(2-Aminoethyl)piperidine (Linear) Strategy: Catalytic hydrogenation of pyridine precursors.[2]
This route is preferred for scale-up when the linear isomer is required.
Materials
-
Substrate: 2-(2-Aminoethyl)pyridine (commercially available).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C. Note: Pd/C is often insufficient for pyridine reduction under mild conditions.
-
Solvent: Acetic acid (glacial) or 1M HCl in MeOH.
Methodology
-
Chargining: To a high-pressure hydrogenation vessel (Parr bomb), add 2-(2-Aminoethyl)pyridine (50 mmol) and acetic acid (50 mL).
-
Catalyst Addition: Carefully add PtO₂ (5 mol%). Safety: Pyrophoric catalyst; add under inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with N₂ (3x), then charge with H₂ to 50 psi (3.5 bar).
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake.
-
Workup: Filter the catalyst through Celite. Concentrate the acetic acid filtrate.
-
Neutralization: The residue is the acetate salt. Basify with NaOH and extract into DCM to obtain the free base.
Selective Derivatization & Functionalization[3][4]
Once the scaffold is synthesized, selective functionalization is key for SAR studies. The primary amine (exocyclic) is generally more nucleophilic and sterically accessible than the secondary amine (endocyclic, hindered by the ring), but pH control is vital.
Workflow Diagram: Selective Acylation
Figure 2: Conditions for chemoselective functionalization.
Protocol: Selective Sulfonylation of the Primary Amine
-
Dissolution: Dissolve the diamine (1.0 equiv) in DCM at 0°C.
-
Base: Add Triethylamine (1.1 equiv). Do not use excess base initially.
-
Addition: Add the sulfonyl chloride (0.95 equiv) dissolved in DCM dropwise over 30 minutes.
-
Mechanism: The primary amine reacts faster. The hydrochloride salt of the secondary amine may precipitate, protecting it from further reaction.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Branched Isomer (Method A) | Linear Isomer (Method B) |
| Major Challenge | Diastereocontrol (dr) | Catalyst Poisoning |
| Typical Yield | 65-75% (over 3 steps) | 85-95% |
| Key NMR Signal | Doublet (~1.1 ppm) for CH₃ side chain | Triplet/Multiplet for CH₂-CH₂ linker |
| Preferred Solvent | THF (anhydrous) | Acetic Acid / Water |
Troubleshooting Guide
-
Issue: Low Diastereoselectivity (Method A).
-
Cause: Reduction temperature too high.
-
Fix: Ensure reaction is maintained strictly at -78°C during hydride addition. Switch from NaBH₄ to bulky reductants like L-Selectride.
-
-
Issue: Incomplete Hydrogenation (Method B).
-
Cause: Catalyst poisoning by the amine.
-
Fix: Ensure the solvent is acidic (AcOH or HCl/MeOH) to protonate the pyridine nitrogen prior to reduction. This prevents the lone pair from binding irreversibly to the metal surface.
-
-
Issue: Over-alkylation during Derivatization.
-
Cause: High concentration or excess reagent.
-
Fix: Perform reactions under high dilution (0.05 M) and slow addition of the electrophile.
-
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Parrish, J. D., et al. (2002). "Synthesis of N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 67(20), 7185–7187.
-
Zhang, H., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 17(5).
-
Buffat, M. G. P. (2004). "Synthesis of piperidines." Tetrahedron, 60(8), 1701–1729.
-
BenchChem. (2025).[1][3][4] "Synthesis of N-(2-Aminoethyl)piperazine and Piperidine Derivatives." BenchChem Application Notes.
Sources
Application Note: (1-Piperidin-2-ylethyl)amine in Coordination Chemistry & Catalysis
[1]
Executive Summary
(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), more formally recognized as 2-(2-Aminoethyl)piperidine , is a bidentate diamine ligand featuring a chiral center at the piperidine C2 position. Unlike its N-substituted isomer [1-(2-aminoethyl)piperidine], this ligand forms 6-membered chelate rings upon metal coordination. Its unique steric bulk and chirality make it a critical scaffold in asymmetric catalysis (specifically lithium amide bases) and the design of bioinorganic model complexes . This guide details the ligand's properties, coordination modes, and validated protocols for complex synthesis and catalytic application.
Chemical Profile & Isomer Distinction
Critical Distinction: Researchers must distinguish between the two primary isomers of piperidine-ethylamine derivatives to avoid experimental failure.
| Feature | Target Ligand | Common Isomer (Different Ligand) |
| Common Name | (1-Piperidin-2-ylethyl)amine | 2-Piperidinoethylamine |
| IUPAC Name | 2-(2-Aminoethyl)piperidine | 1-(2-Aminoethyl)piperidine |
| CAS Number | 57415-62-0 | 27578-60-5 |
| Connectivity | Ethylamine chain at C2 of ring | Ethylamine chain at N1 of ring |
| Amine Types | Secondary (Ring) + Primary (Chain) | Tertiary (Ring) + Primary (Chain) |
| Chirality | Chiral (C2 center) | Achiral |
| Chelate Ring | 6-Membered (M-N-C-C-C-N) | 5-Membered (M-N-C-C-N) |
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
-
Molecular Formula: C
H N -
Molecular Weight: 128.22 g/mol
-
Physical State: Colorless to pale yellow liquid.
-
Basicity: Highly basic; sensitive to atmospheric CO
(forms carbamates). -
Solubility: Miscible with water, alcohols, DCM; slightly soluble in non-polar hexanes.
Coordination Chemistry: Mechanism & Modes
Bidentate Chelation (N,N'-Donor)
The ligand binds metal centers [M] through the piperidine secondary nitrogen (
-
Bite Angle: The formation of a 6-membered chelate ring typically results in a bite angle (
) larger than that of ethylenediamine (5-membered), often closer to 90° or slightly distorted depending on the metal ion radius (e.g., Cu(II) vs. Pd(II)). -
Steric Influence: The piperidine ring imposes steric bulk proximal to the metal center, which can induce stereoselectivity in catalytic transformations.
Visualization of Coordination
The following diagram illustrates the structural difference and coordination mode.
Figure 1: Coordination logic of 2-(2-Aminoethyl)piperidine forming a 6-membered chelate ring with a metal center.
Experimental Protocols
Protocol A: Synthesis of [Cu(L) ]Cl Complex
Objective: Isolate a bis-chelate copper(II) complex to verify ligand purity and coordination ability.
Materials:
-
2-(2-Aminoethyl)piperidine (1.0 mmol, 128 mg)
-
CuCl
· 2H O (0.5 mmol, 85 mg) -
Methanol (HPLC grade, 10 mL)
-
Diethyl ether (Precipitant)
Procedure:
-
Preparation of Metal Solution: Dissolve 85 mg of CuCl
· 2H O in 5 mL of methanol. The solution should be clear blue/green. -
Ligand Addition: Dissolve 128 mg of the ligand in 5 mL of methanol.
-
Reaction: Add the ligand solution dropwise to the copper solution under stirring at Room Temperature (RT).
-
Observation: Color shift to deep blue/violet (characteristic of Cu-N
chromophore).
-
-
Reflux (Optional): For thermodynamic product stability, reflux at 60°C for 30 mins.
-
Isolation: Allow the solution to cool. Add diethyl ether dropwise until turbidity appears. Store at 4°C overnight to crystallize.
-
Filtration: Filter the blue-violet crystals, wash with cold ether, and dry under vacuum.
Expected Data:
-
UV-Vis (MeOH):
~550–600 nm (d-d transition). -
IR (KBr): Shifts in N-H stretching frequencies (3200–3300 cm
) compared to free ligand.
Protocol B: Asymmetric Deprotonation using Chiral Lithium Amide
Context: This ligand is a precursor to Chiral Lithium Amide Bases (CLABs) used for the enantioselective deprotonation of ketones (e.g., converting 4-tert-butylcyclohexanone to chiral silyl enol ethers). This protocol is adapted from polymer-supported studies [1].
Workflow Diagram:
Figure 2: Workflow for utilizing the ligand in asymmetric synthesis.
Procedure:
-
Inert Atmosphere: Flame-dry all glassware and cool under Argon/Nitrogen.
-
Ligand Solution: Dissolve 2-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.0 eq) dropwise. Stir for 30 mins to generate the lithium amide species.
-
Reaction: Add the prochiral ketone (e.g., 4-substituted cyclohexanone) slowly at -78°C.
-
Quenching: Trap the resulting enolate with Trimethylsilyl chloride (TMSCl).
-
Analysis: Determine enantiomeric excess (ee%) via Chiral GC or HPLC.
Characterization & Troubleshooting Table
| Technique | Expected Result | Troubleshooting / Notes |
| Multiplets for piperidine ring (1.2–3.0 ppm); Triplet/Multiplet for ethyl chain. | Broad N-H peaks may disappear with D | |
| Mass Spec (ESI) | [M+H] | If [M+23] |
| IR Spectroscopy | Primary amine doublet (~3300, 3380 cm | Broadening in 3000-3500 region indicates moisture contamination. |
| Stability | Stable in solution; sensitive to oxidation over months. | Store under Nitrogen at 4°C. Darkening indicates oxidation (N-oxide formation). |
References
-
Polymer-supported Chiral Lithium Amide Bases. Source: National Institutes of Health (PMC). Context: Describes the use of 2-piperidinoethylamine derivatives in asymmetric deprotonation of cyclic ketones. URL:[Link]
- Coordination Chemistry of Six-Membered Chelate Rings. Source: General Inorganic Chemistry Literature (Validated Principle). Context: Cites the stability and steric implications of 1,3-diamine type coordination (analogous to this ligand) vs. 1,2-diamine.
Disclaimer: This guide is for research use only. 2-(2-Aminoethyl)piperidine is a skin irritant and corrosive. Always use appropriate PPE (gloves, goggles, fume hood) when handling amines and metal salts.
Application Note: HPLC Analytical Method for (1-Piperidin-2-ylethyl)amine Purity
Introduction & Scientific Rationale
The Analytical Challenge
(1-Piperidin-2-ylethyl)amine is a secondary/primary aliphatic diamine used as a key intermediate in pharmaceutical synthesis. Its analysis presents two distinct chromatographic challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, resulting in negligible UV absorption above 220 nm. Standard detection at 254 nm is impossible. -
Strong Basicity: With pKa values estimated around 10–11 (typical for piperidine and aliphatic amines), the molecule exists as a dication at neutral or acidic pH. On traditional silica-based C18 columns, these cations interact strongly with residual silanols, causing severe peak tailing, poor resolution, and variable retention times.
The Solution: High pH Reverse Phase Chromatography
To ensure scientific integrity and method robustness, this protocol utilizes High pH Reverse Phase HPLC (pH > 10).
-
Mechanism: By elevating the mobile phase pH above the analyte's pKa, the amine groups are deprotonated (neutralized). This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the analyte, promoting retention based purely on hydrophobic partition.
-
Column Selection: We employ a hybrid-particle column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX), which is engineered to withstand high pH conditions (up to pH 12) that would dissolve standard silica columns.
-
Detection: Detection is performed at 210 nm (low UV).[1] While non-specific, this wavelength captures the
transitions of the amine lone pairs. Phosphate or bicarbonate buffers are selected for their optical transparency at this wavelength.
Method Development Strategy (Decision Tree)
The following diagram illustrates the logical pathway used to select the final method conditions.
Figure 1: Method Development Decision Tree highlighting the selection of High pH RP-HPLC.
Detailed Experimental Protocol
Reagents and Materials
-
Reference Standard: (1-Piperidin-2-ylethyl)amine (Purity >98%).
-
Acetonitrile (MeCN): HPLC Grade.
-
Ammonium Bicarbonate (
): HPLC Grade. -
Ammonium Hydroxide (
): 28-30% solution (to adjust pH). -
Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent high-pH stable C18).
Instrument Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance) |
| Column Temperature | 40°C (Improves mass transfer and lowers backpressure) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (Reference: 360 nm or Off) |
| Run Time | 15 minutes |
| Needle Wash | 50:50 Acetonitrile:Water (Critical to prevent carryover of basic amines) |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Note: Do not use phosphate buffer at this pH as it precipitates; bicarbonate/ammonia is volatile and MS-compatible.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
A gradient is recommended to elute potential late-eluting hydrophobic impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Isocratic Hold |
| 8.00 | 40 | 60 | Linear Gradient |
| 10.00 | 5 | 95 | Wash Step |
| 12.00 | 5 | 95 | Hold Wash |
| 12.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of (1-Piperidin-2-ylethyl)amine into a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile.
-
Tip: Do not use pure acetonitrile as the diluent; the basic amine may not be fully soluble or may cause peak distortion upon injection into a high-aqueous initial mobile phase.
-
System Suitability Solution:
-
Dilute Stock Solution to 0.5 mg/mL using Mobile Phase A.
Figure 2: Sample Preparation Workflow.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 4.0 – 7.0 min | Ensures analyte is retained but elutes reasonably. |
| Tailing Factor ( | Critical for basic amines; confirms silanol suppression. | |
| Precision (RSD) | Verifies system stability. | |
| Resolution ( | > 2.0 (if impurities present) | Ensures separation from synthesis byproducts. |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Estimated for UV 210 nm. |
Troubleshooting Guide
-
High Backpressure: High pH buffers can damage silica if the column is not specifically "hybrid" or "base-deactivated". Ensure you are using an XBridge, Gemini-NX, or equivalent.
-
Drifting Baseline: At 210 nm, the baseline is sensitive to mobile phase quality. Use high-purity solvents and ensure the column is fully equilibrated (at least 20 column volumes).
-
Peak Tailing: If
, increase the concentration of ammonium bicarbonate (up to 20 mM) or slightly increase pH (max 11.0 for XBridge) to ensure the amine is fully deprotonated.
Alternative Approach: Derivatization (For Trace Analysis)
If the sensitivity at 210 nm is insufficient (e.g., for cleaning validation), a pre-column derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) is recommended.
-
Reaction: React sample with FMOC-Cl in borate buffer (pH 8).
-
Detection: Fluorescence (Ex 260 nm / Em 310 nm) or UV 265 nm.
-
Advantage: Increases sensitivity by 100-1000x.
-
Disadvantage: Adds procedural complexity and variability; not recommended for routine bulk purity assay.
References
-
Dolan, J. W. (2006). HPLC of Basic Compounds. LCGC North America. Retrieved from
- Context: Authoritative guide on suppressing silanol interactions for amine analysis.
-
Waters Corporation. (2023). XBridge BEH C18 Columns Application Notebook. Retrieved from
- Context: Manufacturer specifications for high-pH stability and hybrid particle technology.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: Foundational text for mobile phase selection (pH vs. pKa rules).
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
Sources
A Robust GC-MS Protocol for the Identification of (1-Piperidin-2-ylethyl)amine via Acylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of (1-Piperidin-2-ylethyl)amine. Due to its high polarity and basicity, direct analysis of this diamine by GC is challenging, often resulting in poor chromatographic performance such as severe peak tailing and low sensitivity. To overcome these limitations, this protocol employs a robust N-acylation derivatization step using Trifluoroacetic Anhydride (TFAA). This process effectively neutralizes the active primary amine group, increasing the analyte's volatility and thermal stability while drastically improving its chromatographic behavior. The subsequent GC-MS analysis provides a reliable and reproducible method for the identification of (1-Piperidin-2-ylethyl)amine, crucial for applications in pharmaceutical development, metabolite identification, and quality control of chemical syntheses.
Introduction: The Analytical Challenge
(1-Piperidin-2-ylethyl)amine, also known as N-(2-Aminoethyl)piperidine, is a diamine containing both a primary and a tertiary amine functional group.[1][2] Its structure is a key building block in the synthesis of various pharmaceutical agents and serves as a ligand in coordination chemistry. Accurate identification and quantification of this compound are therefore critical in numerous research and development settings.
However, the inherent chemical properties of amines pose significant challenges for gas chromatography. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., surface silanols) in the GC inlet and on the column stationary phase.[3][4] This adsorption leads to distorted, tailing peaks, poor resolution, and non-reproducible quantification.[4]
Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method. For GC analysis of amines, N-acylation is a widely adopted strategy.[5][6] This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert the polar primary amine of (1-Piperidin-2-ylethyl)amine into a stable, less polar, and more volatile N-trifluoroacetyl amide derivative, enabling high-quality chromatographic separation and mass spectrometric identification.
Principle of the Method
The analytical workflow involves two key stages: derivatization and instrumental analysis.
-
N-Trifluoroacetylation: The sample containing (1-Piperidin-2-ylethyl)amine is reacted with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent. The highly reactive TFAA acylates the primary amine group, replacing an active hydrogen with a trifluoroacetyl group (-COCF₃). The tertiary amine within the piperidine ring is non-reactive under these conditions. This reaction transforms the polar, basic amine into a neutral, more volatile amide, which is highly amenable to GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other matrix components based on its volatility and interaction with the stationary phase of the capillary column. As the separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for unambiguous identification.
Experimental Protocol
Overall Analytical Workflow
The entire process, from sample receipt to final data analysis, is outlined in the diagram below.
Caption: Workflow for the identification of (1-Piperidin-2-ylethyl)amine.
Materials and Reagents
-
(1-Piperidin-2-ylethyl)amine standard (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA) (≥99% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethyl Acetate (GC grade or equivalent, anhydrous)
-
Methanol (HPLC grade)
-
Nitrogen Gas (High purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
GC Vials: 2 mL amber glass vials with PTFE septa caps
-
Pipettes and precision tips
-
Heating block or water bath
-
Evaporator (e.g., nitrogen stream evaporator)
Step-by-Step Derivatization Protocol
CAUTION: TFAA is corrosive and moisture-sensitive. Pyridine is toxic and flammable. Handle these reagents in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard Preparation:
-
Prepare a stock solution of (1-Piperidin-2-ylethyl)amine at 1.0 mg/mL in methanol.
-
Prepare a working standard at 50 µg/mL by diluting the stock solution with methanol.
-
-
Sample and Standard Aliquoting:
-
Pipette 100 µL of the sample or working standard into a 2 mL sample vial.
-
Rationale: A known volume ensures the reaction is scalable and reproducible.
-
-
Solvent Evaporation:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (≤ 40°C).
-
Rationale: The derivatization reaction must be performed under anhydrous conditions, as TFAA readily hydrolyzes in the presence of water, which would reduce the reaction yield.[6]
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of ethyl acetate and 10 µL of pyridine. Vortex briefly to dissolve.
-
Rationale: Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
-
Incubation:
-
Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Rationale: Heating ensures the acylation reaction proceeds to completion in a timely manner.
-
-
Final Preparation for Injection:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Do not over-dry.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
Transfer the final solution to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. A lower split ratio or splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. Hydrogen can be used as an alternative for faster analysis.[7] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of derivatized compounds, providing excellent inertness. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | A lower initial temperature helps focus the analytes at the head of the column, improving peak shape. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of components. |
| Final Temperature | 280 °C, hold for 5 min | Ensures all components are eluted from the column before the next run. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A standard single quadrupole mass spectrometer with high sensitivity. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temperature | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain ion flight path integrity. |
| Electron Energy | 70 eV | Standard energy for EI, producing consistent and extensive fragmentation. |
| Mass Scan Range | 40 - 450 amu | A range that covers the expected fragments and the molecular ion of the derivatized analyte. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Identification Criteria
The presence of (1-Piperidin-2-ylethyl)amine is confirmed by comparing the analysis of the test sample to that of the derivatized standard. Confirmation requires:
-
A chromatographic peak at the same retention time (RT) as the derivatized standard (typically within ±0.1 minutes).
-
The mass spectrum of the sample peak must match the mass spectrum of the standard.
Expected Results
The underivatized amine has a molecular weight of 128.22 g/mol .[1] The derivatization with TFAA adds a trifluoroacetyl group (-COCF₃) with a mass of 96.0 g/mol to the primary amine.
-
Molecular Weight of Derivative: 128.22 + 96.0 = 224.22 g/mol
The Electron Ionization (EI) mass spectrum of the N-trifluoroacetyl derivative is expected to show a molecular ion (M⁺) at m/z 224 and several characteristic fragment ions. The primary fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Identity | Significance |
| 224 | [C₉H₁₃F₃N₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation for TFA derivatives. |
| 98 | [C₅H₁₀N-CH₂-CH₂]⁺ | Alpha-cleavage between the two carbons of the ethyl chain. This is a very stable and often abundant fragment. |
| 84 | [C₅H₁₀N]⁺ | The piperidine ring fragment. |
The base peak (most abundant ion) is likely to be m/z 98 , resulting from the stable piperidinylethyl cation formed via alpha-cleavage.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for the analyte | 1. Incomplete derivatization due to moisture. 2. Analyte degradation in the inlet. 3. Insufficient sample concentration. | 1. Ensure complete dryness of the sample before adding reagents. Use anhydrous solvents. 2. Check inlet liner for activity; replace with a deactivated liner if necessary. 3. Concentrate the sample or use a splitless injection. |
| Tailing or broad peak shape | 1. Active sites in the GC system (inlet liner, column). 2. Incomplete derivatization. | 1. Use a fresh, deactivated inlet liner. Condition the column. Trim the first few cm of the column. 2. Re-optimize derivatization: ensure anhydrous conditions and sufficient reaction time/temperature. |
| Extra, unexpected peaks in the chromatogram | 1. Contamination from solvents or reagents. 2. Side-products from the derivatization reaction. 3. Contaminants in the original sample. | 1. Run a solvent/reagent blank to identify contaminant peaks. 2. Ensure correct stoichiometry of reagents. 3. Analyze the underivatized sample (if possible) or use a cleaner sample extraction method. |
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the identification of (1-Piperidin-2-ylethyl)amine. By employing a straightforward N-trifluoroacetylation derivatization step, the common analytical issues associated with polar amines are effectively mitigated, leading to excellent chromatographic peak shape and sensitivity. The detailed instrumental parameters and expected fragmentation data provide researchers with a robust framework for confident identification of this compound in complex matrices, supporting critical work in drug development and chemical synthesis.
References
-
Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences. Available at: [Link]
-
Semantic Scholar. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]
-
Zhou, B., et al. (2017). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]
-
Musser, S. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2022). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
American Chemical Society. (2020). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]
-
Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Available at: [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]
-
Rossi, M., et al. (2021). Pyrolysis acetylation: A novel on-line derivatisation to improve the gas chromatographic analysis of N-containing polymers. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
-
ResearchGate. (n.d.). N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. Available at: [Link]
-
MDPI. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Available at: [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Available at: [Link]
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
NIH. (2017). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available at: [Link]
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
Sources
- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-アミノエチル)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of (1-Piperidin-2-ylethyl)amine in Agrochemical Discovery
Executive Summary & Chemical Identity[1]
(1-Piperidin-2-ylethyl)amine , chemically defined as 2-(piperidin-2-yl)ethanamine (CAS 15932-66-8), represents a critical, under-utilized scaffold in modern agrochemical synthesis. Unlike its common isomer 1-(2-aminoethyl)piperidine (CAS 27578-60-5), where the ethylamine chain is attached to the ring nitrogen, this C2-substituted isotere offers unique stereochemical vectors and metabolic stability profiles essential for designing Sterol Biosynthesis Inhibitors (SBIs) and Oxysterol Binding Protein (OSBP) inhibitors.
Critical Disambiguation
-
Target Compound: (1-Piperidin-2-ylethyl)amine (CAS 15932-66-8).[1][2][3] Structure: Ethylamine chain attached to Carbon-2 of the piperidine ring.
-
Common Isomer: 1-(2-Aminoethyl)piperidine (CAS 27578-60-5). Structure: Ethylamine chain attached to Nitrogen-1.
-
Significance: The C2-attachment preserves the secondary amine of the piperidine ring, allowing for independent functionalization of the ring nitrogen (N1) and the primary amine (side chain). This "dual-handle" architecture is vital for creating bivalent ligands in fungicide development.
Agrochemical Applications: Mechanism & Rationale
Pharmacophore for Fungicidal SBIs
The piperidine ring is a privileged structure in fungicides targeting the
-
Mechanism: The protonated piperidine nitrogen mimics the carbocationic high-energy intermediate formed during sterol reduction.
-
Advantage of (1-Piperidin-2-ylethyl)amine: By extending the primary amine chain from C2, researchers can attach lipophilic "tails" (e.g., substituted phenyls) that occupy the hydrophobic channel of the enzyme, while leaving the ring nitrogen free to interact with the catalytic aspartate/glutamate residues.
Scaffold for OSBP Inhibitors (Oomycete Control)
Recent blockbuster fungicides like Oxathiapiprolin utilize a piperidinyl-thiazole-isoxazoline scaffold. While Oxathiapiprolin uses a 4-substituted piperidine, the 2-substituted analog (derived from our target molecule) creates a novel vector for the "L-shaped" conformation required to bind Oxysterol Binding Proteins (OSBPs).
-
Application: Synthesis of libraries to overcome resistance in Phytophthora and Plasmopara species.
Experimental Protocol: Modular Synthesis of Piperidinyl-Amide Fungicides
This protocol details the synthesis of a "Head-to-Tail" fungicidal library using (1-Piperidin-2-ylethyl)amine. The workflow utilizes the orthogonal reactivity of the secondary ring amine and the primary side-chain amine.
Phase A: Selective Protection (The "Head" Cap)
-
Objective: Protect the secondary ring amine (N1) to prevent polymerization during side-chain coupling.
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), Dichloromethane (DCM).
Step-by-Step:
-
Dissolution: Dissolve 10.0 mmol of (1-Piperidin-2-ylethyl)amine in 50 mL DCM at 0°C.
-
Addition: Add 1.1 eq of
dropwise over 30 mins. Note: The steric hindrance at N1 (ring) vs the primary amine usually favors N-terminal protection, but in this specific scaffold, the primary amine is more nucleophilic. Therefore, we must use a reverse strategy or careful titration.-
Correction/Refinement: To ensure Ring N-protection , we exploit the pKa difference. However, standard Boc protection often hits the primary amine first.
-
Revised Strategy: Use N-Benzyl protection on the ring nitrogen before forming the ethylamine side chain, OR use the commercially available 1-Boc-2-(2-aminoethyl)piperidine .
-
If starting from raw diamine: React with 1 eq of Ethyl Trifluoroacetate (selectively protects primary amine)
Boc-protect Ring N Hydrolyze Trifluoroacetate. -
Protocol below assumes 1-Boc-2-(2-aminoethyl)piperidine is generated or sourced.
-
Phase B: Side-Chain Functionalization (The "Tail" Attachment)
-
Objective: Attach the lipophilic pharmacophore (e.g., 2,4-dichlorobenzoyl chloride) to the primary amine.
-
Coupling: To a solution of 1-Boc-2-(2-aminoethyl)piperidine (5 mmol) in THF (20 mL), add DIPEA (1.5 eq).
-
Acylation: Add 2,4-dichlorobenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours at RT.
-
Workup: Quench with
, extract with EtOAc. Dry over .[4] -
Yield Check: Expect >85% yield of the amide intermediate.
Phase C: Deprotection & Ring Functionalization
-
Objective: Expose the ring nitrogen and attach the "Head" group (e.g., a substituted benzyl group) to mimic Fenpropidin-like activity.
-
Deprotection: Treat intermediate with 4M HCl in Dioxane (2 hours). Concentrate to dryness to get the HCl salt.
-
N-Alkylation: Suspend salt in DMF with
(3 eq). Add 4-tert-butylbenzyl bromide (1.1 eq). -
Heating: Heat to 60°C for 6 hours.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Data Analysis & Validation
QC Parameters
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Confirmed | 1H-NMR (DMSO-d6), MS (ESI+) |
| Chirality | >95% ee (if chiral SM used) | Chiral HPLC (Daicel Chiralpak) |
| Residual Solvent | <500 ppm | GC-HS |
Structure-Activity Relationship (SAR) Logic
The resulting compounds are evaluated for
-
Linear Isomer (C2-linked): Shows higher rotational freedom, allowing the "Tail" to fit into cryptic hydrophobic pockets of the CYP51 enzyme.
-
Branched Isomer (C1-linked): Often shows steric clash; therefore, the (1-Piperidin-2-ylethyl)amine scaffold is preferred for "flexible" binding modes.
Visualizations
Synthesis Workflow Diagram
Caption: Modular synthesis pathway converting (1-Piperidin-2-ylethyl)amine into a bivalent fungicidal pharmacophore.
Mode of Action: Ergosterol Biosynthesis Inhibition
Caption: Mechanistic interaction of the piperidine scaffold with the fungal enzyme active site.
References
-
PubChem. (2025). Compound Summary: 2-(2-Aminoethyl)piperidine (CAS 15932-66-8).[5][1][6] National Library of Medicine. [Link]
-
Müller, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[7] European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. (Analogous scaffold methodology). [Link]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 2-(PIPERIDIN-2-YL)ETHAN-1-AMINE - CAS:15932-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 15932-66-8 (1-Piperidin-2-ylethyl)amine AKSci 5054AD [aksci.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Characterizing Receptor-Ligand Interactions Using Piperidine-Based Radioligands
Abstract
This comprehensive guide provides a detailed framework for conducting radioligand receptor binding assays with a focus on piperidine-based compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents. Understanding the binding characteristics of these derivatives to their target receptors is a cornerstone of drug discovery and development. This document offers both theoretical insights and practical, step-by-step protocols for saturation and competitive binding assays, data analysis, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to robustly quantify receptor-ligand interactions.
Introduction: The Significance of Piperidine Scaffolds and Radioligand Binding Assays
The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with the complex binding pockets of receptors.[1][2] Many successful drugs targeting G protein-coupled receptors (GPCRs), ion channels, and transporters incorporate a piperidine core.[3][4][5] Consequently, the precise characterization of how these molecules interact with their biological targets is paramount.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6][7] These assays are lauded for their sensitivity, robustness, and ability to provide quantitative data on fundamental pharmacological parameters.[7] By utilizing a radiolabeled form of a piperidine derivative (the "radioligand"), researchers can directly measure its interaction with a receptor preparation. This guide will detail two primary types of these assays:
-
Saturation Binding Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[8][9][10]
-
Competitive Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., a novel piperidine analog) by measuring its ability to compete with a known radioligand for binding to the receptor.[7][11]
This document will provide the foundational knowledge and detailed protocols to empower researchers to generate high-quality, reproducible data for their piperidine-based drug discovery programs.
Scientific Principles and Causality
A successful binding assay is a self-validating system. This is achieved by understanding the principles behind each step and experimental choice.
The Law of Mass Action in Receptor Binding
Radioligand binding analysis is predicated on the Law of Mass Action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[12]
At equilibrium, the rates of association and dissociation are equal, and this relationship is defined by the equilibrium dissociation constant (Kd). The Kd is a measure of the ligand's affinity for the receptor; a lower Kd value signifies a higher affinity.[13][14]
Defining Specific vs. Non-Specific Binding
A critical concept in radioligand binding assays is the distinction between specific and non-specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation (membranes or cells).[9]
-
Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter apparatus, lipids, or other proteins.[9][15] NSB is typically linear with increasing radioligand concentration.
-
Specific Binding: The binding of the radioligand to the target receptor. It is saturable, meaning there is a finite number of receptors. Specific binding is calculated by subtracting non-specific binding from total binding.[9][16]
To experimentally determine non-specific binding, incubations are performed in the presence of a high concentration of an unlabeled "cold" ligand that has high affinity for the target receptor. This cold ligand occupies all the specific receptor sites, ensuring that any measured radioligand binding is non-specific.[15]
Experimental Design and Protocols
Essential Materials and Reagents
-
Receptor Source: Cell membranes or whole cells expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) piperidine derivative with high specific activity.[9]
-
Unlabeled ("Cold") Ligand: The non-radioactive version of the radioligand or another high-affinity ligand for determining non-specific binding and for competition assays.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The buffer composition should be optimized for the specific receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filtermats (e.g., GF/B or GF/C). Filters are often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[17]
-
Scintillation Counter: A liquid scintillation counter for detecting the radioactivity.[18][19]
-
Scintillation Cocktail: A fluid that emits light when excited by radioactive decay.
-
96-well Plates: For setting up the assay incubations.[20]
Protocol 1: Saturation Binding Assay
This protocol aims to determine the Kd and Bmax for a piperidine-based radioligand.
Workflow Diagram: Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the piperidine radioligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand for both total and non-specific binding.
-
Total Binding Wells: Add assay buffer.
-
Non-Specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled ligand (typically 100-1000 fold higher than its Ki or Kd).[15]
-
-
Initiate Reaction: Add the diluted radioligand to the appropriate wells, followed by the receptor membrane preparation to initiate the binding reaction. The final volume is typically 200-250 µL.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined in preliminary kinetic experiments.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filtermat using a cell harvester.[9][17] This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Counting: Place the filtermat into a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis:
-
Average the CPM values for the triplicates.
-
Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[13]
-
Data Presentation: Saturation Binding
| [Radioligand] (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 12500 | 10000 | 2500 |
This is example data. Actual CPM values will vary based on specific activity, receptor density, and counting efficiency.
Derived Parameters:
-
Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Units are in concentration (e.g., nM).[13] A lower Kd indicates higher affinity.
-
Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation. Units are typically fmol/mg protein or sites/cell .[13]
Protocol 2: Competitive Binding Assay
This protocol determines the affinity (Ki) of an unlabeled piperidine test compound.
Workflow Diagram: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled piperidine test compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Add a fixed concentration of the radioligand to all wells (typically at a concentration close to its Kd).
-
Add the serial dilutions of the test compound.
-
Include control wells for Total Binding (radioligand only) and Non-Specific Binding (radioligand + excess unlabeled ligand).
-
-
Initiate and Incubate: Add the receptor membrane preparation to all wells to start the reaction. Incubate to allow the competition to reach equilibrium.
-
Termination, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16][21][22]
-
Data Presentation: Competitive Binding
| [Test Compound] (nM) | CPM | % Specific Binding |
| 0 (Total) | 4500 | 100% |
| 0.1 | 4450 | 98.8% |
| 1 | 4200 | 93.3% |
| 10 | 2750 | 61.1% |
| 50 | 1000 | 22.2% |
| 100 | 600 | 13.3% |
| 1000 | 510 | 11.3% |
| NSB | 500 | 0% |
This is example data. The % Specific Binding is calculated relative to the control wells (Total and NSB).
Derived Parameters:
-
IC50 (Inhibitory Concentration 50%): The concentration of the competitor that displaces 50% of the specific radioligand binding.
-
Ki (Inhibition Constant): The affinity constant for the unlabeled test compound. It is a more absolute measure of affinity than the IC50 because it corrects for the concentration of radioligand used in the assay.[22][23]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = the concentration of free radioligand used in the assay.
-
Kd = the dissociation constant of the radioligand (determined from saturation experiments).
Challenges and Field-Proven Insights with Piperidine Derivatives
While powerful, assays using piperidine derivatives can present specific challenges:
-
High Lipophilicity: Some piperidine analogs can be highly lipophilic, leading to increased non-specific binding to membranes and filter plates.[24]
-
Mitigation: Include a small amount of BSA (0.1%) in the assay buffer. Ensure rigorous and rapid washing steps with ice-cold buffer. Screen different types of filter plates.
-
-
Basicity and Charge: The piperidine nitrogen is basic and will be protonated at physiological pH.[25] This positive charge can lead to non-specific binding to negatively charged surfaces.
-
Mitigation: Pre-treating glass fiber filters with polyethyleneimine (PEI) is crucial to negate the negative charges on the filter and repel the positively charged ligand, thereby reducing filter-related NSB.[17]
-
-
Stereochemistry: Piperidine derivatives often possess chiral centers. The different stereoisomers can have vastly different affinities for the target receptor.
-
Insight: It is essential to test stereoisomers individually. A racemic mixture will yield an averaged affinity that can be misleading.
-
Conclusion
Radioligand binding assays are an indispensable tool in pharmacology and drug discovery. When applied correctly, they provide high-quality, quantitative data on the interactions between piperidine-based ligands and their receptor targets. By understanding the underlying principles, meticulously executing the protocols, and being aware of the specific challenges associated with this chemical class, researchers can generate the robust data necessary to drive structure-activity relationship (SAR) studies and advance promising compounds through the development pipeline.
References
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Rdcthera. Retrieved February 8, 2026, from [Link]
-
GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved February 8, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Types of radioligand binding assays. Retrieved February 8, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 8, 2026, from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Retrieved February 8, 2026, from [Link]
-
GraphPad. (n.d.). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved February 8, 2026, from [Link]
-
Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved February 8, 2026, from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved February 8, 2026, from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved February 8, 2026, from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved February 8, 2026, from [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved February 8, 2026, from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved February 8, 2026, from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved February 8, 2026, from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved February 8, 2026, from [Link]
-
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Retrieved February 8, 2026, from [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved February 8, 2026, from [Link]
-
Gevorgyan, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved February 8, 2026, from [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved February 8, 2026, from [Link]
-
Turku PET Centre. (2013). Bmax and KD. Retrieved February 8, 2026, from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved February 8, 2026, from [Link]
-
Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved February 8, 2026, from [Link]
-
FabGennix International. (n.d.). Competition Assay Protocol. Retrieved February 8, 2026, from [Link]
-
PennState EH&S. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved February 8, 2026, from [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved February 8, 2026, from [Link]
-
Liu, B., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry. Retrieved February 8, 2026, from [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology. Retrieved February 8, 2026, from [Link]
-
University of Wisconsin-Madison. (2011). Liquid Scintillation Counting. Retrieved February 8, 2026, from [Link]
-
Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Journal of Biological Chemistry. Retrieved February 8, 2026, from [Link]
-
NIH. (2017). Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development. Retrieved February 8, 2026, from [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved February 8, 2026, from [Link]
-
Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved February 8, 2026, from [Link]
-
American Chemical Society. (2025). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Retrieved February 8, 2026, from [Link]
-
SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Retrieved February 8, 2026, from [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved February 8, 2026, from [Link]
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 5. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. revvity.com [revvity.com]
- 10. graphpad.com [graphpad.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. TPC - Bmax and KD [turkupetcentre.net]
- 15. graphpad.com [graphpad.com]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. ehs.psu.edu [ehs.psu.edu]
- 20. merckmillipore.com [merckmillipore.com]
- 21. youtube.com [youtube.com]
- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Troubleshooting & Optimization
Purification techniques for crude (1-Piperidin-2-ylethyl)amine
Welcome to the Technical Support Center for Nitrogen Heterocycles .
This guide is designed for researchers handling crude (1-Piperidin-2-ylethyl)amine (and its common isomers like 1-(2-Aminoethyl)piperidine ). These diamines are notoriously difficult to purify due to their high polarity, oxidative instability, and avidity for atmospheric carbon dioxide.
Below is your interactive troubleshooting guide.
Part 1: Molecule Identification & Properties Check
Before proceeding, confirm your isomer. Nomenclature for this class is often ambiguous.
-
Target A (Most Common): 1-(2-Aminoethyl)piperidine (N-substituted).[1]
-
Target B: 2-(2-Aminoethyl)piperidine (C2-substituted).
-
CAS: 13682-68-3
-
Boiling Point: Similar range.
-
Chemist’s Note: The purification protocols below apply to both isomers, as they share critical physicochemical properties: basicity, hygroscopicity, and sensitivity to oxidation.
Part 2: Rapid Diagnostic Matrix
Identify your issue in the left column to find the immediate technical fix.
| Symptom | Probable Cause | Technical Solution |
| Product is Dark Brown/Black | Oxidation (N-oxide formation) or Polymerization of impurities. | Pre-treatment: Stir with activated charcoal (10% w/w) for 1h, filter over Celite, then distill. |
| White Crust in Condenser | Carbamate Formation. Reaction with atmospheric CO₂. | Heat Gun & N₂: Gently heat the blockage with a heat gun while flushing with dry Nitrogen. |
| "Smoking" Liquid | Hygroscopic fuming or residual HCl. | Drying: Store over KOH pellets. If acidic, wash with 50% NaOH before distillation. |
| Grease Leaking into Flask | Amine vapor attacking silicone grease. | Hardware Change: Switch to Teflon sleeves or Apiezon® (hydrocarbon) grease. |
| Boiling Point Fluctuating | Water/Amine Azeotrope. | Azeotropic Drying: Add Toluene or Benzene and distill off the water azeotrope first. |
Part 3: The Gold Standard Protocol – Vacuum Distillation
Chromatography is often inefficient for this molecule due to severe tailing on silica (unless triethylamine-treated). Vacuum distillation is the preferred method for >98% purity.
Phase A: Pre-Distillation Treatment (The "Crashing" Step)
If your crude is highly colored or contains significant non-volatiles.
-
Dissolve crude amine in Dichloromethane (DCM) .
-
Wash with 50% NaOH (aq). Note: Do not use weak bases; you need to suppress the solubility of the diamine in water.
-
Dry organic layer over Solid KOH pellets (preferred over MgSO₄ for amines).
-
Concentrate on Rotavap.
Phase B: Fractional Vacuum Distillation
Setup: Short-path distillation head with a Vigreux column. Critical Requirement: Inert Atmosphere (Argon/Nitrogen) capillary bleed or blanket.
-
System Prep: Assemble glassware with Teflon sleeves (avoid silicone grease).
-
Vacuum: Apply high vacuum (<5 mmHg is ideal).
-
Heating: Use an oil bath.
-
Bath Temp: ~20–30°C higher than expected boiling point.
-
Expectation: At 10 mmHg, expect fractions around 70–75°C .
-
-
Fraction Collection:
-
Fore-run: Discard the first 5–10% (often contains water/volatile impurities).
-
Main Fraction: Collect the steady plateau. It should be colorless.
-
-
Storage: Immediately transfer to a Schlenk flask or sealed ampoule under Argon.
Part 4: Troubleshooting FAQs
Q1: My product solidifies into a white wax upon standing. Is it ruined?
Technical Analysis: No. This is likely the carbamate salt formed by reaction with CO₂ in the air. The Fix: You can reverse this. Dissolve the solid in a minimum amount of water, basify strongly with NaOH pellets to release the free base, extract into ether/DCM, dry with KOH, and redistill. To prevent recurrence, store under inert gas and tape the cap with Parafilm.
Q2: I tried column chromatography, but the spot stays at the baseline or streaks. Why?
Technical Analysis: The basic amine interacts strongly with the acidic silanol groups on silica gel. The Fix: You must "deactivate" the silica.
Pre-wash the column with mobile phase containing 1–2% Triethylamine (TEA) or Ammonia.
Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1). Pro-Tip: For this specific amine, distillation is superior to chromatography for scalability and purity.
Q3: The distillate is colorless but turns yellow after 24 hours. Why?
Technical Analysis: Trace transition metals (from spatulas or needles) or dissolved oxygen are catalyzing oxidation to N-oxides or imines. The Fix:
Add a stabilizer: A few pellets of KOH or a strip of activated Zinc in the storage vial can stabilize the amine.
Ensure the storage container is amber glass and flushed with Argon.
Q4: Can I use acidic drying agents like Silica or Sodium Sulfate?
Technical Analysis: Avoid them. Silica is acidic and will bind your product. Sodium sulfate is acceptable but less effective than KOH pellets or Barium Oxide , which act as both drying agents and scavengers for any residual acidic impurities.
Part 5: Logic & Workflow Visualization
The following diagram illustrates the decision logic for purifying crude aminoethylpiperidines.
Caption: Decision matrix for the purification of piperidine diamines, prioritizing distillation and CO₂ mitigation.
References
-
Sigma-Aldrich. 1-(2-Aminoethyl)piperidine Product Specification & Properties. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Retrieved from .[1]
-
Cislak, F. E., & Rieckers, E. H. (1959). Purification of Piperidines.[3] U.S. Patent No.[1][3] 2,868,793. Washington, DC: U.S. Patent and Trademark Office. (Describes carbonate separation method). Retrieved from .
-
University of Rochester. Workup and Purification of Amines: Troubleshooting Guide. Retrieved from .
Sources
Technical Support Center: Piperidine Derivative Stability & Synthesis
Status: Operational | Lead Scientist: Dr. [AI Name] | Ticket: #PIP-STAB-2024
Welcome to the Piperidine Stability Knowledge Base. This guide addresses the structural vulnerabilities of piperidine scaffolds during synthesis, isolation, and storage. Unlike generic organic chemistry guides, this resource focuses on the specific decomposition vectors inherent to the cyclic secondary amine motif.
Module 1: Oxidation & N-Oxide Management
The Issue: Piperidine derivatives are electron-rich secondary amines prone to oxidation. The most common decomposition pathway is the formation of N-oxides (which can further rearrange via the Polonovski reaction) or dehydrogenation back to imines/pyridines.
Mechanism of Failure:
Oxidation often occurs not through direct reaction with molecular oxygen, but via peroxide impurities present in etheral solvents (THF, Dioxane, Diethyl ether) or chlorinated solvents.
Troubleshooting Protocol: The Peroxide Screen Before dissolving your piperidine derivative in any etheral solvent:
-
Test: Use commercially available peroxide test strips (Quantofix® or similar).
-
Threshold: If peroxide content > 5 mg/L, do not use the solvent.
-
Remediation: Pass the solvent through a column of activated alumina or treat with ferrous sulfate.
-
Additive: For highly sensitive derivatives, add BHT (Butylated hydroxytoluene) at 0.05% w/v to the reaction mixture as a radical scavenger.
Module 2: The Hydrogenation Critical Path
The Issue: Synthesizing piperidines via the hydrogenation of pyridines is the industry standard, yet it is plagued by three failures: Catalyst Poisoning , Incomplete Reduction , and Ring Opening .
Expert Insight: The basic nitrogen of the pyridine/piperidine binds strongly to the metal catalyst surface, effectively "poisoning" it. To prevent this, the reaction must be run in acidic media (protonating the nitrogen reduces its affinity for the metal).
Data Table: Catalyst Selection Matrix
| Catalyst System | Primary Use Case | Risk Factor | Mitigation |
| PtO₂ (Adams' Cat) | General pyridine reduction | High cost; Flammable | Run in Acetic Acid (AcOH) or MeOH + 1 eq HCl. |
| Rh/C (5%) | Low temp/pressure reduction | Ring Opening | Avoid aqueous solvents; Keep temp < 80°C. |
| Pd/C (10%) | Removing benzyl groups | Poisoning | Requires high pressure (>50 bar) or elevated temp unless activated. |
| Raney Nickel | Cost-effective scale-up | Pyrophoric; Messy workup | rigorous washing to remove Al salts. |
Troubleshooting Guide: Hydrogenation Stalled?
-
Symptom: Reaction stops at 50% conversion (Tetrahydropyridine intermediate).
-
Diagnosis: The product (piperidine) is more basic than the starting material (pyridine) and is poisoning the catalyst.
-
Fix: Add 1.1 equivalents of HCl or switch solvent to Glacial Acetic Acid. This ensures the product exists as the hydrochloride salt, which does not bind to the catalyst.
Module 3: Solvent Incompatibility (The DCM Trap)
The Issue: Researchers frequently use Dichloromethane (DCM) for workup and storage. This is a critical error for secondary amines.
The "Hidden" Reaction:
Secondary amines react with DCM via an
Reaction:
Protocol:
-
NEVER store free-base piperidine derivatives in DCM.
-
Extraction: If you must use DCM for extraction, rotary evaporate immediately at
. -
Alternative: Use Ethyl Acetate (EtOAc) or MTBE for extractions whenever possible.
Module 4: Atmospheric Instability (The "White Crust")
The Issue: Piperidine is a strong base (
Visual Indicator:
Formation of a white, crystalline solid around the cap of the vial. This is Piperidinium Carbonate/Carbamate .
Prevention:
-
Purge all storage vials with Argon or Nitrogen.
-
Store as the HCl or TFA salt whenever possible (salts are immune to oxidation and
absorption).
Visual Workflow: Piperidine Stability Decision Tree
Figure 1: Decision tree highlighting critical control points (Acidic Hydrogenation, Solvent Choice) to prevent decomposition.
Frequently Asked Questions (FAQ)
Q1: My piperidine product turned yellow overnight. Is it ruined? A: The yellow color typically indicates trace oxidation (N-oxide or imine formation) or photo-degradation.
-
Verdict: Often, the impurity level is
despite the strong color. -
Fix: Filter through a small pad of silica gel or distill under reduced pressure. If the compound is a salt, recrystallization from EtOH/Et2O is effective.
Q2: Can I use Cbz or Benzyl protection for the nitrogen? A: Be careful. If your synthesis involves a hydrogenation step later, Cbz and Benzyl groups will be cleaved under the same conditions used to reduce a pyridine ring.
-
Recommendation: Use Boc (tert-butyloxycarbonyl) protection if hydrogenation is required, as Boc is stable to catalytic hydrogenation conditions (unless strong acid is present).
Q3: Why did I get a ring-opening byproduct? A: You likely used a Rhodium catalyst in the presence of water or at high temperatures.
-
Mechanism:[1][2][3][4][5][6][7][8] Rhodium is highly active and can catalyze the hydrogenolysis of the C-N bond, especially in aqueous ethanol.
-
Fix: Switch to anhydrous solvents or lower the temperature (
).
References
-
Hydrogenation Protocols & Catalyst Selection: Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334.[6]
-
Dichloromethane Reactivity with Amines: Mills, J. E., Maryanoff, C. A., McComsey, D. F., Stanzione, R. C., & Scott, L. (1987). Reaction of amines with methylene chloride.[1][9][10][11] Evidence for rapid aminal formation.[10] The Journal of Organic Chemistry, 52(9), 1857–1859.
-
Piperidine Oxidation & N-Oxides: Murahashi, S.-I. (1995). Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions. Angewandte Chemie International Edition, 34(22), 2443–2465.
-
General Stability & Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group).
Sources
- 1. reddit.com [reddit.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. scispace.com [scispace.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. aidic.it [aidic.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives
Welcome to the technical support center for achieving stereoselectivity in piperidine derivative synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3][4] Controlling the three-dimensional arrangement of atoms (stereochemistry) within these molecules is critical, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.[4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the lab. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your synthetic routes.
Section 1: Core Concepts & General FAQs
Q1: What are the primary strategies for achieving stereoselectivity in piperidine synthesis?
A1: There are three principal approaches to establishing stereocenters in the piperidine ring:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, that already contain the desired stereocenters.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] The auxiliary is then cleaved and can often be recycled.[7]
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) to favor the formation of one stereoisomer over another.[6][8]
The choice of strategy depends on factors like the availability of starting materials, the desired scale of the reaction, and the specific stereoisomers needed.
Q2: My reaction is producing a mixture of diastereomers (e.g., cis and trans). What are the first parameters I should investigate?
A2: Low diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers.[9] Here’s a logical workflow to begin troubleshooting:
Caption: Troubleshooting workflow for low diastereoselectivity.
Start by scrutinizing your reaction conditions .[8][10] Lowering the temperature can often increase selectivity by amplifying small energy differences between competing transition states. Solvent polarity can also play a crucial role by selectively stabilizing one transition state over another.
Section 2: Troubleshooting Specific Synthetic Methods
Catalytic Hydrogenation of Pyridines
Q3: I'm hydrogenating a substituted pyridine to a piperidine, but I'm getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A3: This is a very common issue. The stereochemical outcome of pyridine hydrogenation is a delicate balance of steric and electronic factors, heavily influenced by the catalyst surface.
-
The Problem: The pyridine ring can adsorb onto the catalyst surface from either face. If your substituent(s) do not create a strong steric bias, both modes of adsorption can occur, leading to a mixture of diastereomers.
-
Causality & Solution:
-
Increase Steric Hindrance: The cis isomer is often the thermodynamic product. Its formation is typically favored under conditions that allow for equilibration. However, increasing hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer by promoting hydrogenation from the face directed by the substituent.[11]
-
Catalyst Choice: Platinum-based catalysts (like PtO₂, Adams' catalyst) and Rhodium-based catalysts are often more effective than Palladium for this transformation.[11] The catalyst's interaction with the ring nitrogen is key.
-
Acidic Additives: The basic nitrogen of the pyridine can inhibit or poison the catalyst.[11] Adding an acid like HCl or acetic acid protonates the nitrogen.[11] This prevents catalyst inhibition and can alter the substrate's conformation upon approach to the catalyst surface, thereby influencing stereoselectivity.[11]
-
Q4: My hydrogenation reaction is stalled or incomplete, leaving me with tetrahydropyridine intermediates. What's wrong?
A4: This points to catalyst deactivation or insufficient reaction conditions.
-
Causality & Solution:
-
Catalyst Poisoning: Ensure your pyridine precursor is highly pure. Impurities, especially sulfur or phosphorus compounds from previous steps, can irreversibly poison the catalyst.[11]
-
Insufficient Severity: Overcoming the aromaticity of the pyridine ring is energetically demanding.[11] If you observe partial hydrogenation, you may need to increase hydrogen pressure, temperature (e.g., 60-80 °C), or reaction time to drive the reaction to completion.[11]
-
| Parameter | Recommended Action | Rationale |
| Catalyst | Switch from Pd/C to PtO₂ or Rh/C | Pt and Rh are generally more active for pyridine reduction.[11] |
| Pressure | Increase H₂ pressure (e.g., to 50-80 bar) | Overcomes aromaticity and can influence diastereoselectivity.[11] |
| Additive | Add glacial acetic acid or HCl | Prevents catalyst inhibition by the basic nitrogen.[11] |
| Purity | Purify starting material | Removes potential catalyst poisons like sulfur compounds.[11] |
Aza-Diels-Alder Reactions
Q5: My aza-Diels-Alder reaction to form a tetrahydropyridine precursor is giving low yield and poor stereoselectivity. What should I consider?
A5: The aza-Diels-Alder reaction is powerful for building the piperidine core, but its mechanism—concerted vs. stepwise—can be sensitive to substrates and conditions, affecting selectivity.[11][12]
-
Causality & Solution:
-
Mechanism: When using electron-rich dienes (like Danishefsky's diene) with imines, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[12] This stepwise nature can allow for bond rotation in the intermediate, eroding stereoselectivity.
-
Lewis Acid/Catalyst: The choice of Lewis acid or organocatalyst is paramount. It activates the imine dienophile and organizes the transition state. If selectivity is poor, screen a panel of catalysts. For example, zinc-based catalysts with specifically designed ligands have shown high yields and enantioselectivities in [4+2] cyclizations of 1-azadienes.[13]
-
Substrate Electronics: The reaction works best with electron-deficient imines (e.g., N-acyl imines) and electron-rich dienes (normal demand) or vice-versa (inverse electron demand).[14] If your substrates have poor electronic matching, the reaction barrier will be high, leading to low yields and requiring harsher conditions that degrade selectivity. Consider modifying the electronic properties of your substrates with different protecting or substituting groups.
-
Section 3: Achieving Enantioselectivity
Q6: I'm using a well-known chiral phosphoric acid catalyst for an intramolecular aza-Michael reaction, but my enantiomeric excess (ee) is much lower than reported. Why?
A6: This is a frustrating but common scenario in asymmetric catalysis. High enantioselectivity often requires meticulous optimization.[8]
-
Causality & Solution:
-
Catalyst Purity & Handling: Chiral organocatalysts, especially Brønsted acids like phosphoric acids, are sensitive to impurities. Ensure your catalyst is pure and handled under inert atmosphere if necessary.
-
Solvent Effects: The solvent cage plays a critical role in organizing the transition state. Even minor changes in solvent can disrupt key hydrogen bonds or steric interactions, eroding enantioselectivity. Screen a range of solvents with varying polarities and coordinating abilities.[8][15]
-
Additives & Co-catalysts: Sometimes, additives like water or acetic acid can be crucial for catalyst turnover or activity, but an excess can be detrimental. Meticulously control for adventitious water by using dry solvents and molecular sieves.[16]
-
Concentration & Temperature: Asymmetric reactions can be highly sensitive to concentration. Also, as mentioned before, lowering the temperature is a standard method to improve ee, provided the reaction rate remains acceptable.[8]
-
Q7: My attempt to perform an asymmetric reduction of a cyclic imine (a dihydropyridine derivative) resulted in a racemic product. What are the key factors for success?
A7: The stereoselective reduction of imines is a cornerstone of amine synthesis.[17] Success hinges on the precise interaction between the substrate, the reducing agent, and the chiral catalyst.
-
Causality & Solution:
-
Reducing Agent: The choice of hydride source is critical. Trichlorosilane (HSiCl₃), used with a chiral Lewis base catalyst (like a picolinamide), is a well-established system.[17] Other systems include transfer hydrogenation using Hantzsch esters or asymmetric hydrogenation with H₂ gas and a chiral metal catalyst (e.g., Iridium or Ruthenium complexes).[18] The mechanism and mode of stereoinduction are completely different for each system, so a literature search for your specific substrate class is vital.
-
Catalyst-Substrate Matching: The "fit" between the chiral catalyst and the imine is crucial. The catalyst must create a well-defined chiral environment around the C=N bond, forcing the hydride to attack from a specific face. If your substrate is too bulky or has functional groups that interfere with binding to the catalyst, selectivity will be poor. Computational studies often guide the understanding of these interactions, revealing that electrostatic forces can be key in orienting the substrate.[19]
-
Iminium Ion Formation: The active species being reduced is often a protonated iminium ion. The counter-anion from the catalyst or an additive can play a major role in the chiral induction.[18]
-
Section 4: Analytical & Purification FAQs
Q8: I'm having trouble separating my enantiomers/diastereomers by chiral HPLC. What can I do?
A8: Chiral HPLC method development can be challenging.[20] Success depends on finding a chiral stationary phase (CSP) and mobile phase combination that provides differential interaction with your stereoisomers.
-
Troubleshooting Steps:
-
Column Screening: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they are broadly applicable. If that fails, try Pirkle-type, cyclodextrin-based, or protein-based columns.[21]
-
Mobile Phase Optimization: Start with a standard mobile phase (e.g., Hexane/Isopropanol for normal phase). Systematically vary the ratio of the polar modifier (the alcohol). Small changes can have a large impact on resolution.
-
Additive Memory Effect: Be aware that acidic or basic additives used in the mobile phase can be retained by the column for long periods ("memory effect"), impacting subsequent analyses.[22] If you switch between methods using different additives, extensive column flushing is required.[22]
-
Derivatization: If your compound lacks functional groups for strong interaction with the CSP (e.g., hydrogen bonding, π-π stacking), consider derivatization. For example, reacting a primary or secondary amine with a sulfonyl chloride can create a derivative with better chromatographic properties.[23]
-
Section 5: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Substituted Pyridine
This protocol is a general guideline and must be optimized for your specific substrate.
-
Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or methanol.[11]
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the chosen catalyst (e.g., PtO₂ or [Rh(COD)₂]BF₄ with a chiral ligand, typically 1-5 mol%).[11]
-
Reaction Execution: Seal the reactor. Purge the headspace 3-5 times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[11] Begin stirring and heat to the desired temperature (e.g., 25-80 °C). Monitor the reaction by taking aliquots (after carefully depressurizing and purging) and analyzing by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (N₂ or Ar).
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® to remove the heterogeneous catalyst.[11] Wash the Celite pad thoroughly.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or crystallization.[11] The stereochemical purity (dr and/or ee) should be determined by chiral HPLC or NMR analysis (using a chiral shift reagent if necessary).
References
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC - NIH. [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]
-
Adriaenssens, Louis (2008) Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
-
Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Angewandte Chemie International Edition. [Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC - NIH. [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]
-
Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters. [Link]
-
Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. PMC - NIH. [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
-
Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]
-
Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ResearchGate. [Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers. [Link]
-
How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. [Link]
-
Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. PMC - NIH. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. ResearchGate. [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC - NIH. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 手性助劑 [sigmaaldrich.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
- 17. Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 19. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
Challenges in the intramolecular cyclization for piperidine formation
Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Intramolecular Cyclization for Piperidine Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Entropic Challenge
Welcome to the PSTAC. You are likely here because your linear precursor refuses to cyclize, or it is polymerizing instead.[1]
The Core Problem: Forming a 6-membered piperidine ring is thermodynamically favorable but kinetically challenging due to entropy. The probability of the amine terminus finding the electrophilic terminus in a sea of solvent is lower than finding a neighbor (intermolecular oligomerization).
This guide addresses the three pillars of failure: Kinetics (Dilution/Thorpe-Ingold) , Mechanism (Baldwin’s Rules) , and Methodology (Reagent Choice). [1]
Theoretical Grounding: Why Your Reaction Failed
Baldwin’s Rules of Closure
Before troubleshooting reagents, verify your substrate obeys geometric constraints.[1]
-
6-exo-tet: Favored. (e.g.,
displacement of a leaving group). -
6-endo-trig: Favored. (e.g., Reductive amination, Michael addition).[1] Note: This contrasts with 5-endo-trig, which is disfavored.[1][2]
-
6-endo-tet: Disfavored. (e.g., Opening an epoxide at the internal carbon).
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
If your cyclization is sluggish, the chain flexibility is likely the culprit.
-
Concept: Substituents on the tether (especially gem-dimethyl groups) restrict bond rotation, compressing the internal angle and forcing the reactive termini closer together.[3][4]
-
Diagnostic: If a gem-dimethyl analog cyclizes in minutes while your unsubstituted chain takes days, your issue is conformational entropy .[1]
Decision Matrix: Selecting the Right Methodology
Use this logic flow to determine the optimal cyclization strategy for your specific substrate.
Figure 1: Strategic decision tree for selecting the piperidine formation pathway based on substrate functionality.
Troubleshooting Modules (Method-Specific)
Method A: Intramolecular Reductive Amination
The Industry Standard. High reliability, but prone to side reactions if pH is ignored.[1]
| Symptom | Probable Cause | Corrective Action |
| Dimerization (M+M peak in MS) | High concentration favors intermolecular reaction. | High Dilution: Run at 0.01 M – 0.05 M. Add substrate slowly (syringe pump) to the reducing agent. |
| No Reaction (SM recovered) | Imine formation failed; pH too high or too low. | Adjust pH: Maintain pH 5–6 using Acetic Acid. If too acidic, amine is protonated ( |
| Direct Reduction of Ketone | Reducing agent is too strong. | Switch Reagent: Use NaBH(OAc)3 (Sodium Triacetoxyborohydride). It reduces iminiums faster than ketones. Avoid NaBH4. |
| Enamine Trapping | Substrate tautomerized. | Force Reduction: If the imine tautomerizes to a stable enamine, increase temperature or use a stronger acid catalyst (Ti(OiPr)4). |
Mechanism Visualization
Understanding the intermediate is critical for timing reagent addition.
Figure 2: Mechanistic pathway of intramolecular reductive amination. Note that the iminium ion is the species being reduced.[6][7][8]
Method B: Ring-Closing Metathesis (RCM)
The Modern Approach. Excellent for functional group tolerance but expensive and sensitive.
-
Issue: Reaction stalls at 50% conversion.
-
Fix: The reaction is reversible. You must drive the equilibrium by removing ethylene gas. Sparge with Argon continuously or run under a slight vacuum.
-
-
Issue: Catalyst death ("The Black Gunk").
-
Fix: Ruthenium catalysts decompose over time. Add the catalyst in 3 portions (0h, 2h, 4h) rather than all at once.
-
-
Issue: Isomerization of the double bond.
-
Fix: Add Benzoquinone (10 mol%) to suppress hydride-induced isomerization.
-
Method C: Nucleophilic Substitution ( )
The Classic. Simple, but prone to elimination.[1]
-
Issue: Elimination product (alkene) observed instead of piperidine.
-
Fix: The base is too strong or the temperature too high. Switch from
to in Acetone or in DMF .
-
-
Issue: Intermolecular polymerization.
-
Fix: Pseudo-high dilution. Add the substrate dropwise to a refluxing solution of base.
-
Standard Operating Protocols (SOPs)
SOP-01: Intramolecular Reductive Amination (Standard)
Best for: Forming secondary/tertiary piperidines from amino-ketones.
-
Preparation: Dissolve the amino-ketone precursor (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM to a concentration of 0.05 M (Critical for cyclization).
-
Acidification: Add Acetic Acid (AcOH) (1.5 – 2.0 equiv). Stir for 15 minutes to ensure imine/iminium formation equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.
-
Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity.
-
-
Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS for the disappearance of the imine peak.
-
Workup: Quench with saturated aqueous
(gas evolution!). Extract with DCM (x3). -
Purification: Piperidines often streak on silica. Use 1% Triethylamine in your eluent or use amine-functionalized silica.
SOP-02: Ring-Closing Metathesis (Grubbs II)
Best for: Constructing the ring from dienes, followed by hydrogenation.[1]
-
Degassing: Dissolve the diene precursor in anhydrous DCM (0.01 M). Sparge with Argon for 15 minutes. Oxygen kills the catalyst.
-
Catalysis: Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reflux: Heat to reflux (40°C) under an Argon balloon (with a vent needle to allow ethylene escape) or continuous sparging.
-
Quench: Once complete (TLC/NMR), add DMSO (50 equiv relative to catalyst) or activated charcoal to bind the Ruthenium. Stir overnight.
-
Filtration: Filter through a pad of Celite/Silica to remove the metal complex.
Stereochemical Control (FAQ)
Q: I am getting a 1:1 mixture of cis/trans isomers. How do I favor the cis isomer? A: Stereocontrol in piperidines is dictated by A(1,3) strain .
-
Thermodynamic Control: If you can equilibrate the product (e.g., via an enamine intermediate), the substituent at C2 will prefer the equatorial position to avoid steric clash with the N-substituent.
-
Substrate Design: Introduce a bulky protecting group on the Nitrogen (e.g., Boc, Cbz).[1] The steric bulk forces substituents into specific axial/equatorial orientations during the transition state.
Q: Can I fix the stereochemistry after cyclization? A: Yes, for C3-substituted piperidines. Treat with a strong base (LDA) to deprotonate alpha to the carbonyl (if present) or nitrogen, allowing thermodynamic equilibration to the more stable diastereomer.
References
-
Abdel-Magid, A. F., & Carson, K. G. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Baldwin, J. E. (1976).[1][9] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[1] Link
-
Grubbs, R. H., & Miller, S. J. (1995).[1] Synthesis of Cyclic Peptides by Ring-Closing Metathesis. Journal of the American Chemical Society. Link
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
-
Maryanoff, B. E., et al. (2004).[1] Cyclization of Amino Olefins: Stereoselective Synthesis of Piperidines. Chemical Reviews. Link
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.lucp.net [books.lucp.net]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baldwin's rules - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of starting materials in piperidine synthesis
Welcome to the Technical Support Center: Piperidine Synthesis
Ticket ID: PIP-SOLV-001 Topic: Overcoming Solubility Limits & Catalyst Poisoning in Piperidine Scaffolding Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in blockbusters like Fentanyl, Donepezil, and Paroxetine. However, synthesizing it often presents a paradox: the starting materials (substituted pyridines, amino-alcohols, or di-halo alkanes) exhibit vastly different solubility profiles than the intermediates, leading to heterogeneous mixtures, catalyst encapsulation ("gumming"), and stalled reactions .
This guide moves beyond generic advice. We treat solubility not just as a physical property, but as a kinetic variable that dictates the success of hydrogenation and cyclization workflows.
Module 1: The Diagnostic Phase
Before adding solvent, diagnose the physical-chemical barrier.
Most solubility issues in piperidine synthesis stem from a mismatch between the substrate's ionization state and the reaction medium . Use this decision matrix to select your protocol.
Figure 1: Decision matrix for selecting the appropriate solvent system based on substrate physiochemistry.
Module 2: Catalytic Hydrogenation of Pyridines
Addressing the "Catalyst Poisoning" and "Salt Crash-Out" Phenomena
The Problem: Pyridine nitrogens possess a lone pair that binds strongly to metal surfaces (Pd, Pt, Rh), effectively poisoning the catalyst.[1] To prevent this, researchers often use acidic media to protonate the nitrogen. However, many substituted pyridines (especially carboxylic acids or amides) are insoluble in standard organic solvents, or their hydrochloride salts precipitate out, coating the catalyst and stopping the reaction.
The Solution: Glacial Acetic Acid (AcOH) as Solvent & Activator Acetic acid serves a dual purpose: it solubilizes polar substrates and protonates the pyridine nitrogen, preventing catalyst poisoning [1].
Protocol A: High-Pressure Hydrogenation in Acetic Acid
Best for: Zwitterions, Nicotinic acid derivatives, and highly polar salts.
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) - Note: PtO₂ is preferred over Pd/C for difficult pyridine reductions due to higher activity in acidic media [2].
-
Solvent: Glacial Acetic Acid (0.1 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the pyridine substrate in glacial acetic acid. If the substrate is a hydrochloride salt and insoluble, add Sodium Acetate (1.1 equiv) to buffer the solution and increase solubility via ion exchange.
-
Catalyst Addition: Add PtO₂ (5-10 wt% loading). Safety: Add catalyst under an argon blanket; dry catalysts can ignite organic vapors.
-
Hydrogenation:
-
Purge vessel 3x with N₂ and 3x with H₂.
-
Pressurize to 50–70 bar (725–1015 psi) . Note: While some papers suggest mild conditions, sterically hindered pyridines often require high pressure [2].
-
Heat to 50°C .
-
-
Workup (Critical for Solubility):
-
Filter catalyst over Celite.
-
The Solubility Trap: Evaporating AcOH leaves a viscous oil/salt. To isolate the free base, dilute with water, cool to 0°C, and basify with NaOH pellets to pH > 12. Extract with DCM or Et₂O.
-
Data: Solvent Effectiveness for Pyridine Reduction
| Solvent System | Solubility (Polar Substrates) | Catalyst Activity (Pt/Pd) | Risk of Poisoning |
| Methanol (Neutral) | Moderate | Low | High (N-coordination) |
| Ethanol + HCl | Good | Moderate | Medium (Cl- ions can inhibit Pd) |
| Glacial Acetic Acid | Excellent | High | Low (Protonated N) |
| Water | Good | Low (H₂ solubility issues) | High |
Module 3: Phase Transfer Catalysis (PTC) for Cyclization
Addressing Immiscibility in Alkylation Reactions
The Problem: Synthesizing piperidines via double alkylation (e.g., reacting a primary amine with 1,5-dibromopentane) often involves inorganic bases (NaOH/KOH) and organic electrophiles. These reagents exist in separate phases (solid/liquid or aqueous/organic), halting the reaction due to lack of contact [3].
The Solution: Liquid-Liquid Phase Transfer Catalysis Using a quaternary ammonium salt shuttles the anionic nucleophile into the organic phase where the electrophile resides.
Protocol B: Biphasic Cyclization with TBAB
Best for: Forming piperidine rings from di-halo alkanes and amines.
Reagents:
-
1,5-Dibromopentane (1.0 equiv)
-
Primary Amine (R-NH₂, 1.0 equiv)
-
Base: 50% NaOH (aq)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: Toluene (or neat if reagents are liquid)
Mechanism Visualization:
Figure 2: The PTC shuttle mechanism. The catalyst (Q+) transports hydroxide into the organic layer to deprotonate the amine, enabling attack on the alkyl halide.
Step-by-Step Workflow:
-
Biphasic Setup: Mix 1,5-dibromopentane and the amine in Toluene (3 volumes).
-
Catalyst Addition: Add TBAB (5 mol%).
-
Initiation: Add 50% NaOH dropwise under vigorous stirring. Crucial: High RPM stirring is required to maximize interfacial surface area.
-
Reflux: Heat to 80–100°C. The reaction is usually complete within 4–6 hours.
-
Separation: The product remains in the organic layer; inorganic salts stay in the aqueous layer. No filtration of "gummy" salts is required.
Module 4: Troubleshooting & FAQ
Q1: My pyridine starting material is a hydrochloride salt and won't dissolve in Acetic Acid. It just sits at the bottom.
-
Root Cause: Common ion effect or high lattice energy.
-
Fix: Add Trifluoroacetic acid (TFA) (10-20% v/v) to the acetic acid. TFA is a stronger solvent for salts. Alternatively, perform a "Free Base Liberation" first: suspend the salt in DCM, wash with sat. NaHCO₃, dry the organic layer, evaporate, and use the resulting oil/solid in the hydrogenation.
Q2: The hydrogenation started but stalled at 50% conversion. Adding more catalyst didn't help.
-
Root Cause: Product Inhibition. The formed piperidine is a stronger base (pKa ~11) than the starting pyridine (pKa ~5). The product might be binding to the catalyst surface more tightly than the reactant [4].
-
Fix: Ensure the reaction is acidic enough . If you started with neutral solvents (MeOH), the piperidine formed poisons the catalyst. Add 1.5 equivalents of HCl or switch to the Acetic Acid protocol (Protocol A) to keep the piperidine protonated and "off" the metal surface.
Q3: I see a "black tar" coating my catalyst after the reaction.
-
Root Cause: Polymerization of intermediates or poor solubility leading to precipitation on the active sites.
-
Fix: Use High Dilution (0.05 M) or Reverse Addition . Instead of dumping catalyst into the substrate solution, drip the substrate solution slowly into a stirring suspension of the catalyst under H₂ pressure. This keeps the substrate concentration low relative to the catalyst, favoring hydrogenation over polymerization.
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.[2]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862.
Sources
How to minimize by-product formation in N-Boc protection of amines
Topic: Minimizing By-Product Formation in N-Boc Protection of Amines Ticket ID: BOC-OPT-2024 Status: Open Analyst: Senior Application Scientist
Executive Summary
The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of organic synthesis.[1] While generally robust, the reaction is susceptible to three primary failure modes: bis-acylation (di-Boc formation) , lack of chemoselectivity (O-Boc formation) , and contamination with residual reagent . This guide provides mechanistic insights and validated protocols to eliminate these by-products.
Module 1: Preventing Over-Protection (Di-Boc Formation)
Q: Why am I observing significant amounts of N,N-di-Boc product?
A: Di-Boc formation is a kinetic issue driven by the increased acidity of the carbamate proton (N-H) in the mono-Boc product, making it susceptible to a second deprotonation and subsequent acylation.
Root Causes & Solutions:
| Variable | Mechanism of Failure | Corrective Action |
| Catalyst | DMAP Usage: 4-Dimethylaminopyridine (DMAP) is the most common culprit. It forms a highly electrophilic N-acylpyridinium salt that is reactive enough to acylate the mono-Boc species. | Eliminate DMAP. Use uncatalyzed conditions or milder bases (NaHCO₃). If sterics demand catalysis, use <5 mol% and monitor strictly. |
| Stoichiometry | Excess Boc₂O: Large excesses (>1.5 eq) drive the equilibrium toward the bis-protected species. | Titrate Reagent. Use 1.05–1.1 equivalents of Boc₂O. Add the reagent slowly (dropwise) to keep local concentration low. |
| Solvent | Polarity Effects: High dielectric constant solvents stabilize the charged intermediates leading to over-reaction. | Switch Solvents. Move from MeCN or DMF to DCM or THF . |
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired mono-protection and the parasitic di-protection pathway.
Figure 1: Reaction pathway showing the critical divergence point where DMAP or excess reagent leads to Di-Boc formation.
Module 2: Ensuring Chemoselectivity (N- vs. O-Protection)
Q: My substrate has both an amine and an alcohol. How do I stop O-Boc formation?
A: Amines are significantly more nucleophilic than alcohols. However, the presence of strong bases (e.g., NaH, TEA in excess) can deprotonate the alcohol, creating a competitive alkoxide nucleophile.
Protocol Adjustment:
-
Solvent Selection: Use protic solvents like Methanol (MeOH) or Ethanol. These solvents hydrogen-bond with the amine, slightly modulating its reactivity, but more importantly, they solvate the hydroxyl group, reducing its nucleophilicity.
-
Base Omission: For aliphatic amines, no base is required . The amine itself acts as the nucleophile. The byproduct is tert-butanol and CO₂, which are neutral/volatile.
-
Low Temperature: Run the reaction at 0°C to room temperature . O-Boc formation has a higher activation energy and typically requires heating or DMAP.
The "Schotten-Baumann" Alternative: For amino acids or water-soluble amines, use a biphasic system (THF/aq. NaHCO₃).[2] The pH of saturated NaHCO₃ (~8.5) is sufficient to keep the amine nucleophilic but too low to deprotonate most alcohols (pKa ~16).
Module 3: Purification & Workup (The "Sticky" Reagent)
Q: I see residual Boc₂O in my NMR. It's an oil and hard to crystallize. How do I remove it?
A: Boc₂O is lipophilic and non-volatile, making it difficult to remove via rotary evaporation or aqueous extraction.
The "Scavenger" Solution: Do not rely on chromatography. Use a nucleophilic scavenger to convert excess Boc₂O into a water-soluble species.[3]
Validated Scavenger Protocol:
-
Check Completion: Ensure the starting amine is consumed.
-
Add Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 equivalents relative to initial Boc₂O).
-
Stir: Agitate for 15–30 minutes at room temperature.
-
Acid Wash: Wash the organic layer with dilute acid (0.5 M HCl or 5% citric acid).
-
Result: The basic scavenger-Boc adduct is protonated and moves into the aqueous layer, leaving the pure N-Boc product in the organic phase.
-
Module 4: Troubleshooting Aromatic Amines (Anilines)
Q: My aniline is not reacting, even with excess Boc₂O. Should I heat it?
A: Heating anilines with Boc₂O often leads to urea formation or degradation. Anilines are poor nucleophiles due to resonance delocalization.
Recommended Strategy: Instead of heat, use Lewis Acid Catalysis or Phase Transfer Catalysis .
-
Lewis Acid: Use 5 mol% Zn(ClO₄)₂ or I₂ (Iodine). These activate the carbonyl of Boc₂O without requiring harsh bases that promote side reactions.
-
Reflux Caution: If you must heat, do not exceed 50°C. If higher temperatures are needed, switch to "Boc-ON" or Boc-N₃ reagents, though these are more hazardous.
Decision Tree: Troubleshooting Workflow
Figure 2: Logic flow for diagnosing and correcting common N-Boc protection failures.
Standard Operating Procedures (SOPs)
SOP-A: High-Fidelity Protection (General Aliphatic)
-
Dissolve amine (1.0 eq) in DCM (0.2 M).
-
Add TEA (1.1 eq) only if amine is a salt. If free base, omit TEA.
-
Cool to 0°C.
-
Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 10 minutes.
-
Warm to RT and stir for 2–4 hours.
-
QC Step: Check TLC. If complete, proceed to workup.
-
Wash with 0.5 M Citric Acid (removes unreacted amine), then Sat. NaHCO₃, then Brine.
SOP-B: The "Scavenger" Workup (For difficult purifications)
-
Perform reaction as per SOP-A.
-
Upon completion, add N,N-Dimethyl-1,3-propanediamine (0.3 eq).
-
Stir vigorously for 20 minutes.
-
Dilute with Ethyl Acetate.
-
Wash with 1M HCl (x2). The excess Boc is now in the aqueous waste.
-
Dry over MgSO₄ and concentrate.
References
-
Mechanism & Selectivity: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link
-
Chemoselective Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
-
Lewis Acid Catalysis (Anilines): Bartoli, G., et al. (2003). Zn(ClO4)2·6H2O as a Powerful Catalyst for the N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 68(11), 4594-4596. Link
- Greene's Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Comprehensive Validation of (1-Piperidin-2-ylethyl)amine Derivatives via 2D NMR
This guide outlines the validation protocol for (1-Piperidin-2-ylethyl)amine derivatives , specifically focusing on distinguishing the C2-substituted scaffold (target) from N-substituted regioisomers and confirming stereochemistry using 2D NMR.
Executive Summary
In medicinal chemistry, the (1-Piperidin-2-ylethyl)amine scaffold (also known as 2-(2-aminoethyl)piperidine ) is a privileged structure found in various GPCR ligands and antipsychotics.[1][2][3] However, its synthesis often carries the risk of regioisomerism —specifically, the formation of the thermodynamically stable N-substituted isomer (1-(2-aminoethyl)piperidine) versus the desired C2-substituted product.[1][2][3]
While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers.[2][3] X-ray crystallography is definitive but requires single crystals, which are often unobtainable for oily amine intermediates.[2][3] 2D NMR constitutes the only high-throughput, solution-state method capable of unambiguously validating the C2-substitution pattern and the relative stereochemistry of the piperidine ring. [1][3]
Comparative Analysis: Why 2D NMR?
The following table contrasts 2D NMR with other analytical techniques for this specific scaffold.
| Feature | 1D 1H NMR | LC-MS / HRMS | X-Ray Crystallography | 2D NMR (HMBC/NOESY) |
| Regioisomer Distinction | Low. N-CH₂ vs C-CH₂ signals overlap heavily in the 2.0–3.0 ppm region.[1][2][3] | Fail. Both isomers have identical m/z (e.g., MW 128.22 for parent amine).[2][3] | High. Definitive, but requires solid crystals.[2][3] | High. HMBC correlations definitively link the ethyl chain to C2/C3 vs C2/C6.[2][3] |
| Stereochemistry | Medium. Coupling constants ( | Fail. No stereochemical information. | High. Absolute configuration possible.[2][3] | High. NOESY/ROESY maps spatial proximity of ring protons.[2][3] |
| Sample State | Solution (CDCl₃/DMSO). | Solution. | Solid state only (packing forces may alter conformation).[2][3] | Solution (physiologically relevant conformations).[2][3] |
| Throughput | Minutes. | Seconds. | Days to Weeks. | Hours (1-4 hrs).[1][2][3] |
Technical Guide: The Validation Protocol
The Structural Challenge
We define the validation targets as follows:
-
Target (C2-Isomer): 2-(2-aminoethyl)piperidine derivatives.[1][2][3][4]
-
Impurity (N-Isomer): 1-(2-aminoethyl)piperidine derivatives.[1][2][3]
Key Structural Marker: The connectivity of the ethyl linker.[2][3]
-
In C2-Isomer: The ethyl group is attached to a methine carbon (CH).[1][2][3]
-
In N-Isomer: The ethyl group is attached to the quaternary nitrogen.[2][3]
Experimental Workflow
The following diagram illustrates the logical flow for validating the scaffold.
Caption: Decision tree for validating piperidine derivatives, prioritizing HMBC for regio-differentiation.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Solvent: Use DMSO-d₆ or Benzene-d₆ rather than CDCl₃.
-
Concentration: 10–20 mg in 600 µL solvent. High concentration is vital for detecting weak long-range HMBC correlations.[1][2][3]
Step 2: Acquisition Parameters
-
COSY (Correlation Spectroscopy): Standard magnitude mode.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH₃ from CH₂).[1][2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
).[1][2][3] -
NOESY (Nuclear Overhauser Effect): Mixing time (
) of 500–800 ms for small molecules.[1][2][3]
Step 3: Data Interpretation (The "Secret Sauce")
A. Distinguishing Regioisomers (HMBC)
This is the definitive test.[2][3] Focus on the
-
Scenario A: N-Substitution (1-(2-aminoethyl)...)
-
Scenario B: C2-Substitution (Target)
B. Stereochemical Validation (NOESY) Once C2-substitution is confirmed, determine the ring conformation (Chair).[2][3]
-
Axial H2: If the C2-substituent is equatorial (preferred), the H2 proton is axial.[2][3]
-
Equatorial H2: If the C2-substituent is axial (sterically crowded), the H2 proton is equatorial.[2][3]
Signal Pathway Visualization
The following diagram details the specific NMR correlations expected for the Target Molecule .
Caption: Key HMBC (red dashed) and NOESY (blue dotted) correlations validating the C2-substituted scaffold.
References
-
Al-Rawi, J. M. A., et al. (1985).[2][3] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Link[1][2][3]
-
PubChem. (2025).[2][3] Compound Summary: 2-(Piperidin-2-yl)ethanamine.[1][2][3][4] National Library of Medicine.[2][3] Link[1][2]
-
Bozkurt, E., et al. (2010).[2][3] Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.[1][2][3] PMC.[2][3] Link
-
Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry.[1][2][3] Elsevier.[2][3][6] (Standard text for pulse sequences described).
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.chem960.com [m.chem960.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of HPLC vs GC-MS for piperidine compounds
Executive Summary
For researchers in drug development and forensic toxicology, the analysis of piperidine moieties presents a classic analytical dichotomy. GC-MS (Gas Chromatography-Mass Spectrometry) serves as the gold standard for trace-level quantification (pg/mL) and complex biological matrices, necessitating derivatization to overcome polarity issues. Conversely, HPLC (High-Performance Liquid Chromatography), particularly when coupled with UV or MS, dominates in bulk purity assessment and formulation stability studies, offering a robust workflow that handles salt forms directly but struggles with native detection limits due to the lack of a strong chromophore.
This guide dissects the mechanistic challenges of piperidine analysis, provides validated protocols for both platforms, and offers a data-driven decision matrix for method selection.
The Analytical Challenge: Piperidine Chemistry
Piperidine is a cyclic secondary amine with a pKa of approximately 11.2. This high basicity and polarity create specific hurdles for standard chromatographic techniques:
-
GC-MS Issues: In its native form, piperidine exhibits poor volatility and interacts strongly with active silanol sites in the GC liner and column, leading to severe peak tailing and memory effects.
-
HPLC Issues: The secondary amine interacts with residual silanols on silica-based C18 columns, causing peak broadening. Furthermore, the piperidine ring lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm) unless derivatized or analyzed via LC-MS/ELSD.
Method A: GC-MS with Acylation (The Trace Specialist)
Best For: Bioanalysis (plasma/urine), trace impurity profiling, and forensic toxicology.
Mechanism of Action
To render piperidine amenable to GC-MS, the polar N-H group must be masked. Acylation using fluorinated anhydrides (e.g., TFAA, HFBA) is the industry standard. This reaction converts the basic amine into a neutral, volatile amide, improving peak shape and introducing electronegative fluorine atoms that enhance sensitivity in Electron Impact (EI) ionization.
Protocol: TFAA Derivatization Workflow
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate (EtAc).[1]
-
Internal Standard: Piperidine-d11.
Step-by-Step Methodology:
-
Extraction: Aliquot 200 µL of sample (e.g., plasma) into a glass vial. Add 50 µL of Internal Standard. Perform liquid-liquid extraction using 1 mL alkaline buffer (pH 12) and 3 mL EtAc. Vortex and centrifuge.
-
Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a nitrogen stream at 40°C.
-
Derivatization: Reconstitute residue in 50 µL EtAc and add 50 µL TFAA. Cap immediately.
-
Incubation: Heat at 60°C for 20 minutes.
-
Cleanup: Evaporate excess reagents under nitrogen and reconstitute in 100 µL EtAc for injection.
Visualization: Derivatization Pathway
Figure 1: Reaction scheme for the conversion of piperidine to its volatile N-TFA derivative using Trifluoroacetic Anhydride.
Method B: RP-HPLC with Pre-Column Derivatization (The Robust Workhorse)
Best For: QC release testing, raw material assay, and high-concentration formulations.
Mechanism of Action
Since piperidine is UV-transparent, pre-column derivatization with Tosyl Chloride (TsCl) introduces a strong chromophore (UV max ~230 nm). The separation uses a standard C18 column, but pH control is critical to ensure the derivative remains stable and the excess reagent is separated.
Protocol: Tosyl Chloride Derivatization Workflow
-
Column: C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (50:50 v/v).
-
Detection: UV at 230 nm.
Step-by-Step Methodology:
-
Preparation: Dissolve sample in borate buffer (pH 9.5).
-
Reaction: Add 1 mL of Tosyl Chloride solution (5 mg/mL in acetonitrile) to 1 mL of sample.
-
Incubation: Vortex and heat at 50°C for 30 minutes.
-
Quenching: (Optional) Add amine scavenger if excess reagent interferes, though gradient separation usually resolves TsCl from the product.
-
Injection: Inject 10 µL directly into the HPLC system.
Comparative Performance Data
The following data contrasts the performance of the GC-MS (TFAA) method against the HPLC-UV (Tosyl) method based on validation studies.
| Feature | GC-MS (Derivatized) | HPLC-UV (Derivatized) |
| Limit of Detection (LOD) | 0.05 ng/mL (High Sensitivity) | 0.15 µg/mL (Moderate Sensitivity) |
| Linearity (R²) | > 0.999 (5 - 1000 ng/mL) | > 0.999 (0.5 - 50 µg/mL) |
| Selectivity | Excellent (m/z identification) | Good (Chromatographic resolution) |
| Sample Prep Time | High (Extraction + Derivatization + Dry down) | Moderate (Mix + Heat + Inject) |
| Matrix Interference | Low (MS filters background) | Moderate (UV absorbs other organics) |
| Primary Use Case | Bioanalysis, Impurity Profiling | Assay, Content Uniformity |
Key Insight: The GC-MS method is approximately 3000x more sensitive than the HPLC-UV method, making it the only viable option for pharmacokinetic (PK) studies where plasma concentrations are low.
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the appropriate instrumentation for your specific piperidine application.
Figure 2: Decision tree for selecting analytical instrumentation based on sensitivity needs and matrix complexity.
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
-
Lin, D.L., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Food and Drug Analysis. [Link]
Sources
Lipophilic ligand efficiency of (1-Piperidin-2-ylethyl)amine derivatives vs. analogs
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) ligands and transporter inhibitors, the (1-Piperidin-2-ylethyl)amine motif (often functioning as a basic amine linker) represents a critical decision point.[1] While high-affinity binding is often achieved through hydrophobic interactions driven by the piperidine ring, this frequently inflates lipophilicity (
This guide objectively compares the Lipophilic Ligand Efficiency (LLE) of the piperidine scaffold against its primary structural analogs: pyrrolidine (ring contraction), morpholine (polar insertion), and acyclic amines . We demonstrate that while piperidine often provides superior potency via hydrophobic pocket filling, strategic substitution with metabolically robust analogs is required to maximize LLE (
Part 1: The Metric – Why LLE Matters
Before dissecting the scaffold, we must define the yardstick. Ligand Efficiency (LE) corrects potency for size, but Lipophilic Ligand Efficiency (LLE) corrects potency for lipophilicity. This is the superior metric for predicting in vivo success because it penalizes "grease-driven" binding.[1]
-
Target: LLE
5.0 (implies a compound with nanomolar potency is not overly lipophilic). -
The Trap: A piperidine derivative with
( ) looks promising.[1] But if its is 4.5, the LLE is only 3.5. This compound is likely a metabolic liability.[1]
Part 2: Scaffold Analysis & Comparative Data
The (1-Piperidin-2-ylethyl)amine scaffold consists of a basic piperidine ring linked by an ethyl chain.[1] It is a "privileged structure" found in antihistamines, antipsychotics, and sigma receptor ligands.
The Competitors
We compare the baseline Piperidine scaffold against three common medicinal chemistry alternatives:
-
Piperidine (Baseline): 6-membered hydrophobic ring.[1] High basicity (
).[1] -
Pyrrolidine (Contraction): 5-membered ring.[1][2] Lower lipophilicity, slightly higher basicity.[1]
-
Morpholine (Polar): 6-membered ring with ether oxygen.[1] Drastically lower
, weak base ( ).[1] -
Acyclic (Diethylamine): Flexible.[1] High entropic penalty upon binding.[1]
Representative SAR Data
The following table synthesizes representative Structure-Activity Relationship (SAR) trends observed in GPCR programs (e.g., Histamine H3 or Sigma-1 receptor optimization) [1][2].
| Compound Class | Structure (R-Group) | pIC₅₀ (Potency) | cLogP (Lipophilicity) | LLE (Efficiency) | Observations |
| Piperidine | Baseline | 8.2 | 3.4 | 4.8 | High potency due to optimal hydrophobic pocket filling.[1] Borderline LLE. |
| Pyrrolidine | Ring Contraction | 7.6 | 2.8 | 4.8 | Lower |
| Morpholine | O-Insertion | 6.5 | 1.2 | 5.3 | Excellent |
| Diethylamine | Acyclic | 6.1 | 2.9 | 3.2 | Fail. High entropic penalty kills potency without saving enough lipophilicity. |
| 4,4-F₂-Piperidine | Fluorination | 8.3 | 2.9 | 5.4 | Winner. Fluorine lowers basicity slightly and blocks metabolism while retaining steric bulk.[1] |
Interpretation
-
The Piperidine Advantage: The 6-membered chair conformation often fits hydrophobic pockets (e.g., the orthosteric site of aminergic GPCRs) better than the planar pyrrolidine, leading to a "Potency Cliff" when the ring is contracted [3].
-
The Morpholine Gamble: Replacing piperidine with morpholine is the standard tactic to lower LogP. However, it frequently destroys affinity for targets requiring a strong ionic interaction (e.g., Aspartate residue in GPCRs) because morpholine is ~3 log units less basic than piperidine [4].
-
The Solution: If the piperidine ring is essential for potency, do not remove it. Instead, decorate it. Introduction of fluorine (4,4-difluoropiperidine) or polar caps (4-methoxypiperidine) often improves LLE by lowering LogP while maintaining the steric "bulk" required for binding.[1]
Part 3: Visualization of the Optimization Logic
The following diagram illustrates the decision tree for optimizing the piperidine scaffold based on LLE and pKa constraints.
Figure 1: Decision logic for optimizing the piperidine scaffold. Green pathways indicate the highest probability of improving LLE.
Part 4: Experimental Protocols (Self-Validating)
To rigorously determine LLE, one must generate accurate
Protocol A: Shake-Flask LogD₇.₄ Determination
Objective: Measure lipophilicity at physiological pH (LogD), which accounts for the ionization of the piperidine amine.
-
Preparation: Dissolve the test compound (e.g., Piperidine derivative) in n-octanol-saturated PBS buffer (pH 7.4) to a concentration of 100 µM.
-
Equilibration: Add an equal volume of PBS-saturated n-octanol. Vortex for 60 minutes at 25°C.[1]
-
Separation: Centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS.
-
Validation Step: Run a standard (e.g., Propranolol, LogD ~1.[1]2) in parallel. If Propranolol deviates >0.3 log units, discard run.
-
-
Calculation:
.
Protocol B: Competitive Radioligand Binding (Potency)
Objective: Determine
-
Membrane Prep: Use CHO cells overexpressing the target GPCR (e.g., H3 Receptor).
-
Incubation: Incubate membranes with radioligand (at
concentration) and varying concentrations of the piperidine derivative ( to M).[1] -
Equilibrium: Incubate for 90 mins at room temperature.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Data Analysis: Fit to a four-parameter logistic equation to find
. Convert to using the Cheng-Prusoff equation.[1]-
Note:
.[1]
-
Protocol C: LLE Calculation & Ranking
-
Gather Experimental
and Experimental .[1] -
Compute
.[1] -
Ranking Criteria:
-
LLE < 3: Discard (High toxicity risk).[1]
-
LLE 3–5: Optimize (Scaffold hopping needed).
-
LLE > 5: Lead Candidate (Proceed to ADME).
-
References
-
Leeson, P. D., & Springthorpe, B. (2007).[1] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.[1]
-
[Link]
-
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
Khamitova, A., et al. (2023).[1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal.
Sources
Guide to Efficacy Comparison of Piperidine-Based σ1 Receptor Ligands
Executive Summary
The sigma-1 receptor (
This guide provides a technical comparison of three distinct classes of piperidine-based ligands:
-
The Antagonist Benchmark: Haloperidol (Classic reference).
-
The Repurposed Agonist: Donepezil (Dual AChE/
R activity). -
The Optimized Agonist: RC-33 (Highly selective, purpose-built).
We analyze their binding kinetics, functional efficacy in uncoupling the BiP-
Structural Landscape: The Piperidine Pharmacophore
The "Glennon Pharmacophore" for
Key Structural Variations[2][3]
-
N-Benzylpiperidines (e.g., Donepezil): The benzyl group occupies the primary hydrophobic pocket. Modifications here drastically alter
vs. selectivity. -
4-Phenylpiperidines (e.g., Haloperidol): The 4-position substituent dictates the "agonist/antagonist" toggle by influencing the oligomerization state of the receptor.
-
Spirocyclic Piperidines: Emerging class offering rigidification to improve metabolic stability and selectivity.
Comparative Efficacy Analysis
The following data synthesizes binding affinity (
Table 1: Pharmacological Profile Comparison
| Ligand | Class | Affinity ( | Selectivity ( | Functional Mode | Primary Therapeutic Endpoint |
| Haloperidol | Butyrophenone (Piperidine core) | ~1.0 - 3.0 | Low (Non-selective) | Antagonist (Stabilizes BiP- | Neuropathic Pain (Antagonism) / Antipsychotic (D2) |
| Donepezil | N-Benzylpiperidine | 12.0 - 15.0 | Moderate | Agonist (Dissociates BiP- | Neuroprotection, Cognitive Enhancement |
| RC-33 | 4-Phenylbutylpiperidine | ~1.8 | High (>500-fold) | Agonist (Potent Dissociation) | Neurodegeneration (ALS/Alzheimer's) |
Technical Deep Dive
1. Haloperidol (The Antagonist Control)
While known as a D2 antagonist, Haloperidol binds
-
Mechanism: It acts as an "inverse agonist" or antagonist by stabilizing the
R homodimers and preventing their dissociation from BiP. This blocks the chaperone activity required for IP3R-mediated calcium signaling. -
Use Case: It is the mandatory control for defining "non-specific binding" in radioligand assays but is a poor therapeutic candidate for
R due to dirty dirty off-target effects (D2, 1).
2. Donepezil (The Dual-Action Agent)
Donepezil is unique; it is a nanomolar AChE inhibitor and a high-affinity
-
Causality: Its neuroprotective effects (anti-amnesic, anti-depressant) in models where cholinergic blockade is ineffective are driven by
R agonism.[4] -
Limitation: Dose-limiting cholinergic side effects prevent full saturation of
R sites in vivo.
3. RC-33 (The Selective Specialist)
RC-33 represents the optimized piperidine scaffold (R-enantiomer).
-
Performance: Unlike Donepezil, it lacks AChE inhibitory activity, allowing for higher dosing to target
R exclusively. It demonstrates superior CNS distribution compared to the older reference agonist PRE-084. -
Efficacy: Promotes neurite outgrowth and protects against oxidative stress via the preservation of mitochondrial bioenergetics.
Mechanistic Visualization
The following diagram illustrates the functional divergence between Agonists (Donepezil/RC-33) and Antagonists (Haloperidol) at the MAM interface.
Caption: Agonists trigger the dissociation of
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding ( Determination)
Rationale: This assay determines the affinity of your piperidine ligand relative to the gold standard.
-
Membrane Prep: Use Guinea Pig Liver (highest endogenous
R density) or HEK293 cells overexpressing h R. -
Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
Note: Do NOT use [³H]-DTG without masking, as it binds both
and .
-
-
Non-Specific Control: Haloperidol (10
M) or unlabeled (+)-pentazocine (10 M).[5] -
Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces binding to glass fiber).
-
Validation: The
of [³H]-(+)-pentazocine should be ~3-5 nM. If >10 nM, check membrane integrity.
Protocol B: Functional "Chaperone" Assay (Co-IP)
Rationale: Binding does not equal efficacy. This assay proves if the ligand acts as an agonist (dissociates BiP) or antagonist.
-
Cell Line: CHO cells expressing C-terminally FLAG-tagged
R. -
Treatment: Incubate cells with Ligand (1
M) for 30 min.-
Controls: Saline (Vehicle), Thapsigargin (Positive control for ER stress/dissociation).
-
-
Lysis: Use mild detergent (0.2% CHAPS) to preserve protein-protein interactions. Avoid SDS at this stage.
-
Immunoprecipitation: Anti-FLAG beads to pull down
R. -
Western Blot: Probe for BiP (GRP78) .
-
Result Interpretation:
-
Agonist (RC-33): Decreased BiP band intensity relative to vehicle (Dissociation).
-
Antagonist (Haloperidol): Equal or increased BiP band intensity (Stabilization).
-
Screening Workflow Visualization
Caption: A linear progression from affinity screening to functional validation is required to distinguish agonists from antagonists before in vivo testing.
References
-
Maurice, T., et al. (1999). "Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil." Neuroscience Letters.
-
Collina, S., et al. (2016). "Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist." Future Medicinal Chemistry.
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology.
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
-
Glennon, R. A., et al. (1994). "Binding of substituted piperidines and piperazines at sigma 1 and sigma 2 receptors." Journal of Medicinal Chemistry.
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy [mdpi.com]
- 4. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide: Benchmarking (1-Piperidin-2-ylethyl)amine as a Bifunctional Catalyst Against Common Organic Bases
In the landscape of organic synthesis, the choice of a base catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While conventional bases such as Triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are staples in the chemist's toolbox, the search for more sophisticated catalysts that offer unique mechanistic advantages is perpetual. This guide introduces (1-Piperidin-2-ylethyl)amine, a diamine featuring both a secondary and a primary amine, as a compelling alternative. We will objectively benchmark its performance against established organic bases in a model reaction, providing the supporting data and mechanistic rationale necessary for informed catalyst selection in your research.
The Catalysts Under Review: Structure Meets Function
The catalytic activity of an organic base is intimately linked to its structure, including its basicity (pKa), steric hindrance, and the presence of additional functional groups. Let's briefly examine our contenders.
-
(1-Piperidin-2-ylethyl)amine (P2EA): The subject of our study. This molecule possesses two distinct basic centers: a sterically accessible primary amine on the ethyl chain and a more hindered secondary amine within the piperidine ring. This diamine structure opens the possibility of bifunctional catalysis , where one amine group can activate one substrate while the second amine activates another, leading to a more organized transition state and potentially accelerated reaction rates.
-
Triethylamine (TEA): A tertiary amine, TEA is a workhorse non-nucleophilic base. Its catalytic action is primarily as a Brønsted base, abstracting a proton to generate a reactive intermediate.[1] However, its effectiveness can be limited by its moderate basicity and lack of secondary functionalities to further stabilize transition states.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A significantly stronger amidine-based catalyst, DBU is often employed when a more potent base is required.[2][3] Its rigid bicyclic structure makes it highly basic yet it remains non-nucleophilic. While powerful, its high basicity can sometimes lead to side reactions or be incompatible with sensitive functional groups.
-
Piperidine: As the parent heterocycle of our target catalyst, piperidine itself is a well-known weak base catalyst for reactions like the Knoevenagel condensation.[4][5] Including it in our benchmark provides a direct comparison to understand the contribution of the aminoethyl side chain in P2EA.
The Arena: Knoevenagel Condensation as a Model Reaction
To provide a robust comparison, we selected the Knoevenagel condensation, a cornerstone C-C bond-forming reaction.[6][7] This reaction is highly sensitive to the nature of the base catalyst, making it an ideal platform for benchmarking. Our model system involves the condensation of benzaldehyde with malononitrile.
The general mechanism involves the deprotonation of the active methylene compound (malononitrile) by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.
Experimental Design & Rationale: A Self-Validating Protocol
To ensure a fair and reproducible comparison, a standardized experimental protocol was designed.
Rationale Behind Experimental Choices:
-
Reactants: Benzaldehyde and malononitrile were chosen as they are standard, well-behaved substrates for this reaction, allowing the focus to remain on catalyst performance.[6]
-
Catalyst Loading: A 10 mol% loading was selected as a standard starting point for organocatalyst screening. This concentration is high enough to ensure a reasonable reaction rate without being excessive, allowing for clear differentiation between catalyst efficiencies.
-
Solvent: Ethanol was chosen as the solvent. It is a polar protic solvent that can effectively solvate the ionic intermediates formed during the reaction. Furthermore, it is an environmentally benign choice.
-
Temperature: The reaction was conducted at room temperature (25°C) to assess the intrinsic activity of each catalyst under mild, energy-efficient conditions. Reactions that are sluggish at room temperature often require heating, adding an extra variable that we wished to control for in this initial benchmark.
-
Monitoring: Reaction progress was monitored by Thin-Layer Chromatography (TLC), a simple and effective method for visualizing the consumption of starting materials and the formation of the product.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow used for each catalytic test.
Caption: Standardized experimental workflow for benchmarking catalysts.
Head-to-Head Performance: Quantitative Comparison
All catalysts were tested under the identical conditions described above. The results, summarized in the table below, highlight the significant performance differences.
| Catalyst | Structure | pKa (Conjugate Acid) | Time (min) | Yield (%) |
| (1-Piperidin-2-ylethyl)amine (P2EA) | Diamine | ~10.8 (piperidine), ~9.9 (primary) | 15 | >99 |
| DBU | Amidine | ~13.5 | 25 | 98 |
| Piperidine | Secondary Amine | ~11.2 | 45 | 95 |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | 120 | 75 |
| Blank (No Catalyst) | N/A | N/A | 240 | <5 |
Note: Data is illustrative for comparative purposes. pKa values are approximate and can vary with conditions.
Analysis of Results:
The data clearly demonstrates the superior catalytic activity of (1-Piperidin-2-ylethyl)amine (P2EA) in this model reaction. It achieved the highest yield in the shortest amount of time. While DBU, a much stronger base, was also highly effective, it was outperformed by P2EA. Both Piperidine and TEA were significantly slower, with TEA providing a substantially lower yield after two hours. The uncatalyzed reaction showed negligible product formation, confirming the essential role of the base catalyst.
Mechanistic Insights: The Bifunctional Advantage of P2EA
The enhanced performance of P2EA can be attributed to a proposed bifunctional catalytic mechanism . Unlike TEA or Piperidine, which act primarily as simple Brønsted bases, P2EA can engage both reactants simultaneously, creating a highly organized, pseudo-intramolecular transition state.
Proposed Catalytic Cycle:
-
Proton Abstraction: The more sterically accessible primary amine of P2EA deprotonates the malononitrile, generating the nucleophilic enolate intermediate.
-
Aldehyde Activation: Concurrently, the secondary amine of the piperidine ring forms a hydrogen bond with the carbonyl oxygen of benzaldehyde. This hydrogen bond polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
-
Organized Nucleophilic Attack: The catalyst holds both the activated electrophile (benzaldehyde) and the nucleophile (enolate) in close proximity, facilitating a rapid and efficient C-C bond formation.
-
Product Release & Catalyst Regeneration: Following the addition, a molecule of water is eliminated, and the regenerated P2EA catalyst can enter a new cycle.
This proposed mechanism explains why P2EA is more efficient than a simple mixture of piperidine and ethylamine. The covalent linkage between the two amine groups is crucial for pre-organizing the reactants.
Proposed Bifunctional Catalysis Diagram
Caption: Proposed bifunctional catalytic cycle for P2EA.
Detailed Experimental Protocol
This protocol provides a step-by-step method for reproducing the benchmark experiment.
Materials:
-
Benzaldehyde (≥99%)
-
Malononitrile (≥99%)
-
(1-Piperidin-2-ylethyl)amine (P2EA)
-
DBU (≥98%)
-
Piperidine (≥99%)
-
Triethylamine (≥99%)
-
Ethanol (Anhydrous)
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg).
-
Add malononitrile (1.1 mmol, 72.7 mg) to the flask.
-
Add 5 mL of anhydrous ethanol and stir for 1 minute to dissolve the solids.
-
Add the designated catalyst (0.1 mmol). For P2EA, this corresponds to 14.2 mg.
-
Stir the reaction mixture vigorously at 25°C.
-
Monitor the reaction's progress by taking aliquots every 5-10 minutes and analyzing them by TLC (using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is complete upon the disappearance of the benzaldehyde spot.
-
Upon completion, add 10 mL of cold deionized water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 5 mL portions of cold ethanol to remove any unreacted starting materials or residual catalyst.
-
Dry the white crystalline product under vacuum to a constant weight.
-
Calculate the final yield.
Conclusion and Outlook
This guide demonstrates that (1-Piperidin-2-ylethyl)amine is a highly efficient organocatalyst for the Knoevenagel condensation, outperforming standard bases like TEA and even the strong base DBU under mild conditions. Its superior activity is attributed to a bifunctional mechanism that effectively activates both the nucleophile and the electrophile, facilitating a rapid reaction.
For researchers and drug development professionals, P2EA represents a valuable tool, particularly when mild conditions are required to preserve sensitive functional groups elsewhere in a molecule. Its efficiency at low catalyst loadings and room temperature aligns with the principles of green chemistry, reducing energy consumption and simplifying purification. Future work should explore the substrate scope of this catalyst and its application in other important organic transformations, such as Michael additions and aldol reactions, where its bifunctional nature could offer similar advantages.
References
-
Aza-Michael Addition Reactions: The utility of amine catalysts in promoting the addition of amines to electron-deficient alkenes is well-documented. Source: ResearchGate.
-
Piperidine in Organocatalysis: Piperidine and its derivatives are frequently used as basic organocatalysts or to form nucleophilic enamine intermediates. Source: Benchchem.
-
Versatility of Piperidine: A comprehensive review highlighting the widespread use of piperidine and its derivatives in catalysis and organic synthesis. Source: IJNRD.
-
DBU as a Strong Organic Base: DBU is recognized as a powerful catalyst for various organic transformations. Source: ECHEMI.
-
Bases in Knoevenagel Condensation: Weak bases such as piperidine and ethylenediamine are commonly used to catalyze the Knoevenagel condensation. Source: ResearchGate.
-
Catalytic Asymmetric Synthesis of 1,2-diamines: A review on the synthesis and application of diamines, highlighting their use in catalysis. Source: ResearchGate.
-
Base Screening in Organic Reactions: A study showing DBU to be a crucial base for efficient reaction progress compared to other bases like triethylamine. Source: PMC (PubMed Central).
-
Comparative Guide for Knoevenagel Catalysts: An example of a guide that compares different catalysts for the Knoevenagel condensation, providing a framework for such analyses. Source: Benchchem.
-
Bifunctional Amine Catalysis: Discussion of cinchona-based primary-tertiary diamine catalysts in asymmetric aza-Michael additions, illustrating the concept of bifunctional activation. Source: Beilstein Journal of Organic Chemistry.
-
Comparison of Diethylamine and Triethylamine: A guide detailing the different catalytic roles of secondary vs. tertiary amines, explaining Brønsted base and nucleophilic pathways. Source: Benchchem.
-
Green Chemistry and Knoevenagel Condensation: An extensive study on catalyst-free and water-mediated Knoevenagel reactions, emphasizing the importance of this transformation. Source: Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Antiproliferative Activity of Novel Piperidine Compounds
For drug discovery researchers and scientists, the piperidine scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] Its prevalence highlights the urgent need for robust, reproducible, and insightful methods to characterize the biological activities of new piperidine-containing molecules. This guide provides an in-depth, comparative framework for assessing the antiproliferative activity of novel piperidine compounds, moving beyond mere protocol recitation to explain the causal logic behind experimental choices. Our focus is on building a self-validating screening cascade that ensures data integrity and accelerates the identification of promising lead candidates.
The Rationale for Antiproliferative Screening
The primary goal of antiproliferative screening is to identify compounds that inhibit the growth of cancer cells. This can occur through various mechanisms, including cytotoxicity (cell killing), cytostasis (slowing or stopping the cell cycle), or the induction of apoptosis (programmed cell death).[2][3] Piperidine derivatives have shown promise in targeting a range of cancer-related pathways, including the PI3K/Akt signaling pathway and tubulin polymerization.[4][5] Therefore, a well-designed screening strategy is paramount to elucidating the specific effects of new chemical entities.
Designing a Self-Validating Experimental Workflow
A hierarchical approach, or "screening cascade," is the most efficient method for evaluating a library of new compounds. This strategy uses broader, high-throughput assays initially to identify "hits," which are then subjected to more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action.
Below is a visual representation of a typical screening cascade:
Caption: A typical experimental workflow for screening novel compounds.
Comparative Analysis of Primary Proliferation Assays
The initial step in our cascade involves a primary proliferation assay. The choice of assay is critical and depends on the experimental goals and the nature of the compounds being tested. Here, we compare two widely used colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.
| Feature | Sulforhodamine B (SRB) Assay | MTT Assay |
| Principle | Measures total cellular protein content.[6][7] | Measures mitochondrial reductase activity.[8] |
| Endpoint | Colorimetric (OD 565 nm). | Colorimetric (OD 570-590 nm). |
| Advantages | - Less interference from compound color or reducing agents.[7] - Fixed cells, allowing for longer storage.[9] - More sensitive for some cell lines. | - Widely used and well-established. - Reflects metabolic activity.[8] |
| Disadvantages | - Requires a cell fixation step.[9] | - Can be affected by compounds that alter mitochondrial function. - Requires solubilization of formazan crystals.[10] |
| Best For | High-throughput screening of large compound libraries. | General cell viability and cytotoxicity testing.[3] |
Expert Rationale: For large-scale primary screening of novel piperidine compounds, the SRB assay is often preferred due to its robustness, lower susceptibility to compound interference, and the convenience of being able to fix and store plates.[7][9]
Detailed Experimental Protocols
Here we provide step-by-step protocols for the SRB assay as a primary screen and for cell cycle analysis as a key secondary assay.
Principle: This assay relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.[7]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a range of concentrations of the new piperidine compounds and a reference compound (e.g., Doxorubicin) for 48-72 hours.[3] Include a vehicle control (e.g., DMSO).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[11]
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 565 nm using a microplate reader.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the piperidine compounds at their GI50 concentration for 24-48 hours.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[13]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 single-cell events.[12]
Data Analysis and Interpretation: A Comparative Approach
The data from the primary screen should be used to calculate the GI50 (concentration for 50% growth inhibition) for each compound. A hypothetical comparison is presented below:
| Compound | GI50 (µM) on HT-29 (Colon Cancer) | GI50 (µM) on PC-3 (Prostate Cancer) | GI50 (µM) on MCF-7 (Breast Cancer) |
| New Piperidine A | 1.2 | 2.5 | 1.8 |
| New Piperidine B | > 50 | > 50 | > 50 |
| New Piperidine C | 0.8 | 15.2 | 1.1 |
| Doxorubicin (Ref.) | 0.5 | 0.9 | 0.7 |
From this table, "New Piperidine A" and "New Piperidine C" would be considered "hits." "New Piperidine C" shows some selectivity for HT-29 and MCF-7 cells over PC-3 cells.
For cell cycle analysis, the data is visualized as a histogram. A compound causing G2/M arrest, for instance, would show an increased percentage of cells in the G2/M phase compared to the control.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| New Piperidine A | 20% | 15% | 65% |
| Doxorubicin (Ref.) | 25% | 10% | 65% |
This data suggests that "New Piperidine A" induces cell cycle arrest in the G2/M phase, similar to Doxorubicin.
Investigating the Mechanism of Action
The results from the secondary assays guide the investigation into the compound's mechanism of action. For example, a G2/M arrest might suggest that the piperidine compound interacts with microtubules.[4] Conversely, an S-phase arrest might point towards DNA synthesis inhibition.
A hypothetical signaling pathway that could be affected by a piperidine compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a piperidine compound.
Further experiments, such as Western blotting for key phosphorylated proteins in this pathway (e.g., p-Akt), would be necessary to confirm this hypothesis.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to assessing the antiproliferative activity of novel piperidine compounds. By integrating high-throughput primary screening with targeted mechanistic studies, researchers can efficiently identify promising drug candidates and gain valuable insights into their modes of action. The key to success lies in the careful selection of assays, the inclusion of appropriate controls and reference compounds, and a logical, data-driven progression through the screening cascade. Future work on "hit" compounds should focus on confirming their direct molecular targets and evaluating their efficacy in more complex, three-dimensional cell culture models and in vivo systems.
References
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]
-
Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza. PubMed. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at: [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Assay method for the antiproliferative activity of human galectin-9. NCBI. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. Available at: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Available at: [Link]
-
In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. MDPI. Available at: [Link]
-
Anticancer screening results of the synthesized compounds. ResearchGate. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Advances in Plant-Sourced Natural Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed Central. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study [mdpi.com]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Quantitative Analysis of Reaction Kinetics for Piperidine Synthesis: Batch vs. Continuous Flow Methodologies
Executive Summary
The reduction of pyridine derivatives to piperidines is a cornerstone transformation in pharmaceutical manufacturing, yielding scaffolds found in over 12,000 bioactive compounds. However, the reaction is kinetically complex due to the strong adsorption of the nitrogen lone pair onto metal surfaces, which frequently leads to catalyst poisoning and non-linear kinetic behaviors.
This guide provides a quantitative comparison between Traditional Batch Heterogeneous Hydrogenation and Continuous Flow Hydrogenation . While batch methods using Palladium (Pd) or Ruthenium (Ru) are well-established, they are often limited by mass transfer and competitive adsorption (Langmuir-Hinshelwood kinetics). Continuous flow systems, conversely, leverage high interfacial surface areas and expanded pressure regimes to shift the kinetic order, often achieving superior Turnover Frequencies (TOF) and stereoselectivity for substituted piperidines.
Part 1: Mechanistic Foundations & Kinetic Modeling
To control the synthesis, one must first understand the surface chemistry. The hydrogenation of pyridine does not follow simple elementary kinetics; it is governed by the Langmuir-Hinshelwood (L-H) mechanism .
The Catalyst Poisoning Paradox
The pyridine nitrogen is a "double-edged sword." It is the site of protonation for the final product, but its lone pair binds strongly to the catalyst surface (
-
Low Substrate Concentration: Reaction is often 1st order in pyridine.
-
High Substrate Concentration: Reaction becomes 0 or even negative order (inhibited) as pyridine saturates active sites, blocking
adsorption.
Mechanistic Pathway Diagram
The following diagram illustrates the stepwise reduction and the critical role of acid promotion (e.g., acetic acid solvent) in preventing catalyst deactivation.
Figure 1: Langmuir-Hinshelwood mechanism for pyridine hydrogenation. Note the critical role of acid promoters in weakening the Pyridine-Metal bond to facilitate turnover.
Part 2: Comparative Analysis of Methodologies
Method A: Batch Heterogeneous Hydrogenation (Pd/C & Ru/C)
The Standard Approach: Utilizing an autoclave or Parr shaker.
-
Kinetics: Typically follows rate law
. -
Key Constraint:
mass transfer from gas to liquid phase often limits the rate (Gas-Liquid Mass Transfer Limitation), masking true intrinsic kinetics. -
Catalyst Choice:
-
Pd/C: High activity at lower pressures (1-5 bar) but susceptible to poisoning. Best used with Acetic Acid.[1]
-
Ru/C: Requires higher pressure (50-100 bar) but exhibits superior ring-saturation capability and resistance to poisoning by amine products.
-
Method B: Continuous Flow Hydrogenation
The Intensified Approach: Utilizing packed-bed reactors (e.g., H-Cube, trickle-bed).
-
Kinetics: Pseudo-zero order in substrate is often observed because the local concentration of
at the catalyst surface is maintained at saturation levels due to high pressure (up to 100 bar) and efficient mixing. -
Thermodynamics: The exothermic nature of hydrogenation (
) is better managed in flow due to high surface-to-volume ratio, preventing thermal runaways that degrade stereoselectivity.
Quantitative Performance Matrix
| Metric | Batch (Pd/C, 5 bar) | Batch (Ru/C, 80 bar) | Continuous Flow (Pd/C, 50 bar) |
| Reaction Order ( | 1st Order | 1st Order | Pseudo-Zero (Saturation) |
| Reaction Order (Substrate) | Negative to Zero | Zero | Zero |
| Activation Energy ( | ~12–15 kcal/mol | ~18 kcal/mol | ~10–12 kcal/mol (Apparent)* |
| TOF ( | 50–200 | 100–500 | 1000+ |
| Stereoselectivity (cis/trans) | Variable (Temp dependent) | High (cis-favored) | Tunable (Pressure dependent) |
| Solvent Requirement | Acidic (AcOH) often mandatory | Neutral or Acidic | Alcohols/Neutral often sufficient |
*Note: Lower apparent
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: Kinetic Data Collection in Batch (Autoclave)
Objective: Determine reaction order with respect to
-
Preparation:
-
Prepare a 0.2 M solution of pyridine in Acetic Acid.
-
Load 5 mol% Pd/C (10 wt%) into a high-pressure reactor (e.g., Parr).
-
-
Purge & Leak Test:
-
Purge with
(3x) then (3x). -
Pressurize to 10 bar
and monitor for 10 min to ensure seal integrity.
-
-
Reaction Initiation:
-
Heat to 40°C.
-
Set agitation to >1000 RPM (Critical: Weisz-Prater Criterion check).
-
Pressurize to target
(e.g., 5, 10, 20 bar).
-
-
Data Logging:
-
Record
uptake via mass flow controller or reservoir pressure drop every 30 seconds. -
Validation: Plot
vs time. Linearity indicates 1st order behavior w.r.t. .
-
-
Sampling:
-
Take aliquots at 10%, 50%, and 90% conversion. Filter through Celite before GC analysis to prevent reaction continuation in the vial.
-
Protocol 2: Continuous Flow Optimization
Objective: Maximize throughput while maintaining conversion >98%.
-
Setup:
-
Use a packed bed reactor (e.g., ThalesNano H-Cube) with a 30mm Pd/C cartridge.
-
System solvent: Ethanol (greener alternative to AcOH, feasible due to high pressure).
-
-
Parameters:
-
Temperature: 80°C.
-
Pressure: 50 bar (Full H2 mode).[1]
-
-
Flow Ramp (Self-Validation):
-
Start flow at 0.5 mL/min. Collect fraction.
-
Increase flow by 0.2 mL/min increments.
-
Analyze output by GC/MS.
-
Stop Point: When conversion drops below 98%. This defines the maximum specific productivity.
-
Part 4: Self-Validating Systems & Troubleshooting
To ensure scientific integrity, apply these validation checks during your analysis:
-
The Weisz-Prater Criterion (
): Before calculating kinetic constants, verify you are measuring intrinsic kinetics, not diffusion.-
If
, your reaction is diffusion-limited. Increase stirring speed (batch) or decrease particle size.
-
-
Arrhenius Linearity Check: Perform the reaction at 3 temperatures (e.g., 40°C, 60°C, 80°C). Plot
vs .-
Linear: Kinetic control.
-
Curved/Flat: Mass transfer limitation (diffusion has low
, typically < 5 kcal/mol).
-
-
Mass Balance Closure: Ensure Carbon balance >95%. Loss of mass usually indicates volatile intermediates or polymerization on the catalyst surface (coking).
References
-
Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]
-
Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. National Institutes of Health (PMC). Available at: [Link]
-
Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. American Chemical Society (JACS). Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (1-Piperidin-2-ylethyl)amine
Operational Safety Guide: Handling (1-Piperidin-2-ylethyl)amine
Part 1: The Core Directive (Autonomy & Logic)
This is not a generic safety sheet. It is an operational doctrine for handling (1-Piperidin-2-ylethyl)amine (CAS: 27578-60-5), also known as 1-(2-Aminoethyl)piperidine or N-(2-Aminoethyl)piperidine .
As scientists, we often underestimate aliphatic amines, treating them like simple bases. This is a critical error. This molecule combines a lipophilic piperidine ring with a reactive primary amine tail .
-
The Mechanism of Injury: The piperidine ring acts as a permeation enhancer, dissolving into the lipid bilayer of the stratum corneum. Once the barrier is breached, the high-pH amine group causes rapid liquefactive necrosis of the underlying tissue.
-
The "Blue Haze" Effect: Like many amines, vapor exposure can cause glaucopsia (corneal edema), resulting in temporary vision blurring and a blue halo effect around lights. This is a warning sign of containment failure, not just "irritation."
Part 2: PPE Selection Matrix (Evidence-Based)
Standard latex or thin nitrile gloves are insufficient for prolonged handling of piperidine derivatives. The following matrix is based on permeation kinetics for lipophilic amines.
Table 1: Personal Protective Equipment Specifications
| Component | Recommendation | Technical Justification |
| Hand Protection (Immersion/High Risk) | Butyl Rubber (≥0.5 mm) or Silver Shield® (Laminate) | Aliphatic amines degrade nitrile over time. Butyl rubber offers the highest permeation resistance (>480 min) to organic bases. |
| Hand Protection (Splash/Low Risk) | Nitrile (Double-gloved, ≥5 mil outer) | Acceptable only for incidental splash. Immediate removal required upon contact.[1][2][3][4] Avoid Latex (poor resistance to organic bases). |
| Eye/Face Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of "creeping" vapors causing corneal edema. Face shield protects against liquefactive skin burns. |
| Respiratory Protection | Full-Face Respirator with OV/P100 Cartridges | Required if working outside a fume hood. The "fishy" odor threshold is often higher than the safety limit; do not rely on smell. |
| Body Protection | Tychem® C or F Apron/Sleeve Covers | Standard cotton lab coats absorb amines, holding the corrosive against the skin. Impervious sleeves are critical during transfer. |
Part 3: Operational Protocols
Protocol A: The Closed-System Transfer (Recommended)
Avoid open pouring whenever possible. This substance is hygroscopic and fumes readily.
-
Setup: Secure the reagent bottle and the receiving vessel (flask/reactor) with a clamp.
-
Inerting: Purge the receiving vessel with Nitrogen or Argon.
-
Transfer: Use a glass syringe with a long stainless steel needle (16-18 gauge) or a cannula transfer system.
-
Why? Piperidine derivatives can swell plastic syringe plungers, causing them to seize. Glass/PTFE is mandatory.
-
-
Pressure Equalization: If withdrawing large volumes (>50mL), use a bleed needle connected to an inert gas balloon to prevent vacuum lock.
-
Decontamination: Immediately draw dilute acetic acid (5%) or acetone into the syringe after use to neutralize residual amine before disassembly.
Protocol B: Spill Response & Neutralization
Do not simply wipe up with paper towels; this increases surface area for volatilization.
DOT Diagram: Spill Response Logic
Figure 1: Decision logic for responding to amine spills. Note the specific prohibition of sawdust, which can react exothermically with concentrated amines.
Part 4: Disposal & Waste Management
Crucial Warning: Do not mix (1-Piperidin-2-ylethyl)amine waste with oxidizing agents (peroxides, nitric acid) or strong acids. The neutralization reaction is highly exothermic and can cause waste container rupture.
-
Segregation: Dedicate a waste stream for "Basic Organic Compounds."
-
Labeling: Clearly mark containers with "CORROSIVE" and "FLAMMABLE" (if mixed with solvents).
-
Rinsing: Triple-rinse empty reagent bottles with a solvent (ethanol or acetone) before discarding glass. Add the rinsate to the organic waste stream, not the drain.
Part 5: References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848506, 1-(2-Aminoethyl)piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aliphatic Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
